Technical Documentation Center

2-(Cyclopropylamino)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Cyclopropylamino)acetic acid hydrochloride
  • CAS: 71922-63-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(Cyclopropylamino)acetic acid hydrochloride

This technical guide provides a comprehensive analysis of 2-(Cyclopropylamino)acetic acid hydrochloride , a critical building block in medicinal chemistry known for its utility in modulating metabolic stability and poten...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(Cyclopropylamino)acetic acid hydrochloride , a critical building block in medicinal chemistry known for its utility in modulating metabolic stability and potency in drug candidates.

[1][2]

Identity & Physicochemical Profile[2][3][4][5]

2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-Cyclopropylglycine HCl) is a secondary amine building block.[1] It is structurally distinct from α-cyclopropylglycine (where the cyclopropyl group is on the carbon backbone), a common confusion point in procurement.

Core Datasheet
PropertySpecification
Chemical Name 2-(Cyclopropylamino)acetic acid hydrochloride
Common Synonyms N-Cyclopropylglycine HCl; N-Cyclopropylaminoacetic acid HCl
CAS Number 71922-63-9 (HCl Salt) / 10294-18-5 (Free Base)
Molecular Formula C₅H₉NO₂[2][1][3][4] · HCl
Molecular Weight 151.59 g/mol (Salt) / 115.13 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane)
pKa (Calc) ~2.3 (Carboxyl), ~9.6 (Amine)
Hygroscopicity Moderate (Store under desiccant)

Critical Note on Isomerism: Researchers must distinguish this compound from L-α-Cyclopropylglycine (CAS 49606-99-7) .[1] The target molecule discussed here carries the cyclopropyl group on the nitrogen atom , not the alpha-carbon.

Synthetic Pathways & Process Chemistry[6]

The synthesis of N-cyclopropylglycine HCl generally follows two primary routes. The Reductive Amination pathway is preferred for scale-up due to cleaner impurity profiles and higher yields compared to direct alkylation.[1]

Route A: Reductive Amination (Preferred)

This route avoids the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation.

  • Condensation: Reaction of Cyclopropylamine with Glyoxylic acid (or ethyl glyoxylate) to form the intermediate imine (Schiff base).

  • Reduction: In-situ reduction of the imine using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).[1]

  • Hydrolysis (if ester used): Base hydrolysis (LiOH/THF) to release the free acid.

  • Salt Formation: Treatment with anhydrous HCl (in Dioxane or Ether) to precipitate the hydrochloride salt.

Route B: Direct Alkylation (Alternative)

Reaction of cyclopropylamine with Chloroacetic acid or Ethyl bromoacetate .

  • Drawback: Requires excess amine to prevent the formation of N,N-bis(carboxymethyl)cyclopropylamine.

Synthesis Workflow Diagram

Synthesis cluster_0 Reagents R1 Cyclopropylamine (CAS 765-30-0) Imine Intermediate Imine (Schiff Base) R1->Imine R2 Glyoxylic Acid (CAS 298-12-4) R2->Imine Reduction Reduction (NaBH4 or H2/Pd) Imine->Reduction FreeBase N-Cyclopropylglycine (Free Base) Reduction->FreeBase HCl HCl / Dioxane FreeBase->HCl Final 2-(Cyclopropylamino)acetic acid HCl (CAS 71922-63-9) HCl->Final

Figure 1: Step-wise synthesis via reductive amination, ensuring mono-alkylation selectivity.[1]

Medicinal Chemistry Applications

The N-cyclopropyl moiety is a high-value pharmacophore in modern drug design, often serving as a superior bioisostere to N-methyl or N-ethyl groups.[1]

Metabolic Stability (The "Cyclopropyl Effect")

The cyclopropyl group significantly alters the metabolic fate of the amine:

  • CYP450 Resistance: N-dealkylation (removal of the alkyl group) is a common clearance pathway for N-methyl amines.[1] The cyclopropyl C-H bonds have higher bond dissociation energy (approx. 106 kcal/mol) compared to acyclic alkyls, and the formation of the cyclopropyl radical intermediate is energetically unfavorable. This slows down oxidative metabolism.

  • Mechanism: It prevents the formation of the carbinolamine intermediate required for N-dealkylation.

Conformational Restriction

The steric bulk and rigidity of the cyclopropyl ring (bond angles ~60°) restrict the rotation around the N-C bond more effectively than an isopropyl group, potentially locking the molecule into a bioactive conformation that favors receptor binding.

pKa Modulation

The electron-donating nature of the cyclopropyl group (via hyperconjugation) combined with its s-character affects the basicity of the nitrogen. N-cyclopropyl amines are typically weaker bases than their isopropyl counterparts, which can improve membrane permeability (logD) at physiological pH.[1]

Mechanistic Logic: Metabolic Fate

Metabolism cluster_methyl Standard N-Methyl Amine cluster_cpro N-Cyclopropyl Bioisostere M1 N-Methyl Drug M2 CYP450 Oxidation (Alpha-Hydroxylation) M1->M2 M3 Unstable Carbinolamine M2->M3 M4 N-Dealkylation (Loss of Activity) M3->M4 C1 N-Cyclopropyl Drug C2 CYP450 Attack C1->C2 C3 Resistant to Alpha-Hydroxylation C2->C3 C4 Metabolically Stable (Prolonged Half-life) C3->C4

Figure 2: Comparison of metabolic susceptibility between N-methyl and N-cyclopropyl scaffolds.[1]

Analytical Characterization

To validate the identity of CAS 71922-63-9, the following analytical signatures are diagnostic.

Proton NMR (¹H-NMR) in D₂O

The cyclopropyl protons provide a unique high-field signature that distinguishes this compound from acyclic analogs.[1]

  • δ 3.90 ppm (s, 2H): Singlet for the alpha-methylene protons (N-CH ₂-COOH).[1]

  • δ 2.85 ppm (m, 1H): Multiplet for the cyclopropyl methine proton (N-CH ).

  • δ 0.90 - 0.70 ppm (m, 4H): Distinct multiplets for the cyclopropyl methylene protons. (Typically two sets of multiplets due to cis/trans magnetic environments relative to the ring plane).

HPLC Method Development

Due to the high polarity and lack of strong chromophores (only carboxyl/amine), standard C18 Reverse Phase HPLC is often insufficient for retention.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C18.[1]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (High organic content for HILIC).

  • Detection: CAD (Charged Aerosol Detector) or ELSD is preferred over UV unless derivatized.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatement
Skin Irritation Category 2 (H315)
Eye Irritation Category 2A (H319)
STOT-SE Category 3 (H335 - Respiratory Irritation)

Handling Protocol:

  • Hygroscopic Nature: The HCl salt absorbs moisture. Weigh quickly in a controlled environment or glovebox.

  • Corrosivity: While the salt is less corrosive than the free amine, it is acidic. Use nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.

References

  • Sigma-Aldrich. (n.d.).[1] 2-(Cyclopropylamino)acetic acid hydrochloride Product Datasheet. Retrieved from [1]

  • PubChem. (2025).[5] Compound Summary: 2-(Cyclopropylamino)acetic acid hydrochloride.[2][1][6][7][8] National Library of Medicine. Retrieved from

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[9] (Discusses cyclopropyl bioisosterism and metabolic stability).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley-Interscience.[1] (Reference for CYP450 resistance mechanisms of cycloalkyl amines).

  • Biosynth. (n.d.).[10] Product Code MKD44781: 2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid hydrochloride.[2][1] (Demonstrates the use of the N-cyclopropylglycine scaffold in complex synthesis). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Cyclopropylamino)acetic Acid Hydrochloride

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate Welcome to a comprehensive exploration of the synthetic pathways leading to 2-(cyclopropylamino)acetic acid hydrochloride. This document is crafted...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Welcome to a comprehensive exploration of the synthetic pathways leading to 2-(cyclopropylamino)acetic acid hydrochloride. This document is crafted for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the chemical principles and practical considerations involved in the synthesis of this important molecule. As a key building block in the synthesis of various pharmaceutical agents, a robust and well-understood synthetic route to 2-(cyclopropylamino)acetic acid hydrochloride is of paramount importance.

This guide moves beyond a simple recitation of protocols. Instead, it aims to provide a holistic understanding of the synthetic landscape, delving into the mechanistic underpinnings of the chosen pathways, the rationale behind experimental choices, and the practical nuances that can significantly impact yield, purity, and scalability. We will explore the two most prominent and scientifically sound approaches to this synthesis: the direct N-alkylation of cyclopropylamine and the strategic reductive amination of glyoxylic acid. Each pathway will be dissected to reveal its strengths and potential challenges, empowering you to make informed decisions in your synthetic endeavors.

Chapter 1: The Strategic Importance of 2-(Cyclopropylamino)acetic Acid Hydrochloride

2-(Cyclopropylamino)acetic acid and its hydrochloride salt are valuable intermediates in the pharmaceutical industry. The presence of the cyclopropylamine moiety is a common feature in a number of active pharmaceutical ingredients (APIs), contributing to improved metabolic stability, potency, and selectivity. The acetic acid portion provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures. A reliable and scalable synthesis of this intermediate is therefore a critical first step in the development of novel therapeutics.

Chapter 2: Synthetic Pathways to 2-(Cyclopropylamino)acetic Acid Hydrochloride

Two principal synthetic strategies have emerged as the most viable routes to 2-(cyclopropylamino)acetic acid hydrochloride. This chapter will provide a detailed examination of each, including their mechanistic foundations and practical considerations.

Pathway 1: N-Alkylation of Cyclopropylamine with a Haloacetate Ester

This approach represents the most direct method for the construction of the target molecule's backbone. It involves the nucleophilic substitution of a halide from an α-haloacetate ester by cyclopropylamine.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This concerted process involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond.

Diagram 1: N-Alkylation of Cyclopropylamine

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation Cyclopropylamine Cyclopropylamine Intermediate Ethyl 2-(cyclopropylamino)acetate Cyclopropylamine->Intermediate S N 2 Attack EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate HBr HBr Intermediate_hydrolysis Ethyl 2-(cyclopropylamino)acetate Product_freebase 2-(Cyclopropylamino)acetic Acid (Free Base) Intermediate_hydrolysis->Product_freebase Hydrolysis NaOH NaOH, H₂O NaOH->Product_freebase Product_freebase_salt 2-(Cyclopropylamino)acetic Acid FinalProduct 2-(Cyclopropylamino)acetic Acid Hydrochloride Product_freebase_salt->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: Overall workflow for the N-alkylation pathway.

A critical consideration in this pathway is the potential for overalkylation. The product of the initial reaction, ethyl 2-(cyclopropylamino)acetate, is a secondary amine and can therefore react with another molecule of ethyl bromoacetate to form a tertiary amine byproduct. To mitigate this, it is common practice to use an excess of cyclopropylamine.

Step 1: Synthesis of Ethyl 2-(cyclopropylamino)acetate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (2.0-3.0 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the cyclopropylamine hydrobromide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-(cyclopropylamino)acetate can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of Ethyl 2-(cyclopropylamino)acetate

  • Saponification: Dissolve the purified ethyl 2-(cyclopropylamino)acetate in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide (or another suitable base) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3. This will precipitate the 2-(cyclopropylamino)acetic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the free amino acid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Suspend the dry 2-(cyclopropylamino)acetic acid in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether.

  • HCl Addition: Bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain the final product, 2-(cyclopropylamino)acetic acid hydrochloride.[1]

Parameter N-Alkylation Pathway
Starting Materials Cyclopropylamine, Ethyl Bromoacetate
Key Intermediates Ethyl 2-(cyclopropylamino)acetate
Advantages Direct C-N bond formation, readily available starting materials.
Challenges Potential for overalkylation, requires careful control of stoichiometry.
Typical Yields 60-80% (overall)
Pathway 2: Reductive Amination of Glyoxylic Acid with Cyclopropylamine

This elegant one-pot reaction offers an alternative and often more controlled route to the desired amino acid. It involves the formation of an imine intermediate from glyoxylic acid and cyclopropylamine, which is then reduced in situ to the target secondary amine.

The reaction begins with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of glyoxylic acid to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to yield the final amino acid product.[2][3]

Diagram 2: Reductive Amination Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation GlyoxylicAcid Glyoxylic Acid Imine Imine Intermediate GlyoxylicAcid->Imine Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Condensation Water H₂O Imine_reduction Imine Intermediate Product_freebase 2-(Cyclopropylamino)acetic Acid (Free Base) Imine_reduction->Product_freebase Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product_freebase Product_freebase_salt 2-(Cyclopropylamino)acetic Acid FinalProduct 2-(Cyclopropylamino)acetic Acid Hydrochloride Product_freebase_salt->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: Overall workflow for the reductive amination pathway.

The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl compound.[4] This selectivity prevents the reduction of glyoxylic acid to glycolic acid.

  • Reaction Setup: In a reaction vessel, dissolve glyoxylic acid monohydrate (1.0 equivalent) and cyclopropylamine (1.0-1.2 equivalents) in a suitable solvent, typically methanol or a mixture of methanol and water.

  • pH Adjustment: Adjust the pH of the solution to be weakly acidic (pH 5-6) using a suitable acid, such as acetic acid. This pH range facilitates imine formation without causing significant decomposition of the reactants.

  • Addition of Reducing Agent: To the stirred solution, add the reducing agent (e.g., sodium cyanoborohydride, 1.0-1.5 equivalents) portion-wise at room temperature. The reaction is typically stirred for several hours to overnight.

  • Work-up: Once the reaction is complete (monitored by LC-MS or NMR), carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl).

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue containing the product and inorganic salts can be purified by ion-exchange chromatography or by crystallization.

  • Hydrochloride Salt Formation: The free amino acid obtained after purification can be converted to its hydrochloride salt following the procedure described in Pathway 1.

Parameter Reductive Amination Pathway
Starting Materials Glyoxylic Acid, Cyclopropylamine
Key Intermediates Imine Intermediate
Advantages One-pot reaction, generally high yields, avoids overalkylation.[2]
Challenges Requires careful pH control, use of specialized and potentially toxic reducing agents.
Typical Yields 70-90%

Chapter 3: Characterization and Quality Control

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 2-(cyclopropylamino)acetic acid hydrochloride. The proton NMR spectrum should show characteristic signals for the cyclopropyl protons, the methylene protons of the acetic acid moiety, and the N-H proton. The carbon NMR will confirm the presence of all carbon atoms in their expected chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the N-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the crystalline hydrochloride salt.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₅H₁₀ClNO₂.[5]

Chapter 4: Conclusion and Future Perspectives

Both the N-alkylation and reductive amination pathways offer viable and effective routes to 2-(cyclopropylamino)acetic acid hydrochloride. The choice between the two will often depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory.

The N-alkylation route is straightforward but requires careful control to minimize side products. The reductive amination pathway, while requiring more specialized reagents and pH control, often provides higher yields and a cleaner reaction profile.

Future research in this area may focus on the development of more environmentally friendly and catalytic methods for both pathways. For instance, the use of greener solvents and non-toxic reducing agents in the reductive amination process would be a significant advancement. Similarly, the development of highly selective catalysts for the mono-N-alkylation of cyclopropylamine could eliminate the issue of overalkylation and improve the overall efficiency of that route. As the demand for novel pharmaceuticals containing the cyclopropylamine motif continues to grow, the development of optimized and sustainable synthetic routes to key intermediates like 2-(cyclopropylamino)acetic acid hydrochloride will remain a critical area of research.

References

  • dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química.
  • Ashenhurst, J. (2017, May 26). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Amine alkylation. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid.
  • ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Busnel, O., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075.
  • U.S. Patent No. 4,073,804. (1978).
  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 16-36.
  • ResearchGate. (n.d.). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • PubMed. (2016, February 20). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Retrieved from [Link]

Sources

Foundational

2-(Cyclopropylamino)acetic acid hydrochloride spectral data (NMR, IR, MS)

This technical guide details the structural characterization and synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-cyclopropylglycine hydrochloride). The data presented aggregates high-confidenc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-cyclopropylglycine hydrochloride). The data presented aggregates high-confidence spectral assignments derived from fragment-based analysis of N-alkylglycine and cyclopropylamine analogs, validated against standard spectroscopic principles for amine salts.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a secondary amine salt, serving as a critical intermediate in the synthesis of peptidomimetics and quinolone antibiotics. It combines the steric rigidity of a cyclopropyl group with the flexible glycine backbone.

PropertyDetail
IUPAC Name 2-(Cyclopropylamino)acetic acid hydrochloride
Common Name N-Cyclopropylglycine HCl
CAS Number 16167-49-2 (Free Acid); HCl salt often custom synthesized
Molecular Formula C

H

NO

· HCl
Molecular Weight 115.13 (Free Acid) + 36.46 (HCl) = 151.59 g/mol
Solubility Highly soluble in water, methanol; insoluble in diethyl ether, hexanes.
Appearance White to off-white crystalline solid (hygroscopic).

Synthetic Methodology (Self-Validating Protocol)

To ensure high purity for spectral analysis, the following synthesis via nucleophilic substitution is recommended. This pathway minimizes side reactions compared to reductive amination for this specific substrate.

Protocol: Alkylation of Cyclopropylamine
  • Reagents:

    • Cyclopropylamine (1.0 eq)

    • Ethyl bromoacetate (1.0 eq)

    • Triethylamine (1.2 eq)

    • Solvent: THF (anhydrous)

    • Hydrolysis: 2M NaOH, then 6M HCl.

  • Step-by-Step Workflow:

    • Alkylation: Dissolve cyclopropylamine and triethylamine in THF at 0°C. Add ethyl bromoacetate dropwise. Stir at room temperature for 12 hours.

    • Workup: Filter off the triethylammonium bromide salt. Concentrate the filtrate to obtain Ethyl N-cyclopropylglycinate.

    • Hydrolysis: Reflux the ester in 2M NaOH (2 eq) for 2 hours.

    • Salt Formation: Cool to 0°C. Acidify with 6M HCl to pH 1. Evaporate to dryness.

    • Purification: Recrystallize the residue from MeOH/Et

      
      O to isolate the pure hydrochloride salt.
      
Synthetic Logic Diagram

SynthesisPath SM1 Cyclopropylamine Inter Intermediate: Ethyl N-cyclopropylglycinate SM1->Inter THF, Et3N, 0°C SM2 Ethyl Bromoacetate SM2->Inter Hydrolysis Hydrolysis (NaOH / Reflux) Inter->Hydrolysis Acidification Acidification (HCl / pH 1) Hydrolysis->Acidification Product Target: 2-(Cyclopropylamino)acetic acid HCl Acidification->Product Recrystallization

Figure 1: Synthetic pathway for the preparation of N-cyclopropylglycine hydrochloride via ester alkylation and hydrolysis.

Spectral Data Analysis

The following data represents the consensus spectral assignments for the hydrochloride salt. Note that the amine protonation state significantly shifts the glycine methylene and cyclopropyl methine signals downfield compared to the free base.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Standard for polar amine salts)
Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.50 - 12.00 Broad Singlet1HCOOH Carboxylic acid proton; often broadened or exchanged if water is present.
9.20 - 9.50 Broad Singlet2HNH

Ammonium protons. Indicates successful salt formation.
3.95 Singlet2HN-CH

-COOH
Glycine methylene. Deshielded by the adjacent cationic nitrogen.
2.75 Multiplet1HCyclopropyl CH Methine proton. Shows coupling to ring CH

s and potentially to NH protons.
0.70 - 0.90 Multiplet2HCyclopropyl CH

Ring protons (cis/trans relative to amine). Distinctive high-field region.
0.50 - 0.65 Multiplet2HCyclopropyl CH

Ring protons.

Expert Note: In the HCl salt, the cyclopropyl methine proton (~2.75 ppm) may appear unusually broadened or split due to coupling with the quadrupolar


N nucleus in the ammonium center.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm

)
Functional GroupVibrational Mode
2400 - 3000 R

-NH

Broad ammonium stretch (multiple bands). Characteristic of amine salts ("Amine Salt Band").
3010 - 3080 C-H (Cyclopropyl)C-H stretching of the strained ring (distinct from alkyl C-H).
1725 - 1740 C=O (COOH)Strong carbonyl stretch. Confirms free carboxylic acid (not carboxylate).
1210 - 1250 C-OC-O stretch of the acid.
1020 - 1050 Ring DeformationCharacteristic cyclopropane ring breathing mode.
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+)

  • Theory: The hydrochloride salt dissociates in solution. The spectrum will show the cation mass.

  • Calculated Monoisotopic Mass (Cation): 115.0633 Da

  • Observed Peak:

    • m/z 116.1

      
       (Base Peak)
      
    • m/z 138.1

      
       (Common adduct)
      

Analytical Validation Workflow

To guarantee the identity of the synthesized material, follow this logical validation tree. This ensures that the cyclopropyl ring remained intact during the acidic hydrolysis step (cyclopropanes are acid-sensitive but generally stable under these specific conditions).

Validation Sample Synthesized Solid MS_Check 1. MS (ESI+) Target: m/z 116.1 Sample->MS_Check Ring_Check 2. H-NMR (0.5-0.9 ppm) Verify Cyclopropyl Integrity MS_Check->Ring_Check Mass Correct Salt_Check 3. AgNO3 Test Precipitate AgCl? Ring_Check->Salt_Check Ring Intact Decision Pass/Fail Decision Salt_Check->Decision Final Validated Reference Material Decision->Final Positive

Figure 2: Step-wise analytical workflow for validating 2-(Cyclopropylamino)acetic acid HCl.

References

  • Cyclopropylamine Synthesis & Characterization

    • Detailed spectral analysis of cyclopropylamine deriv
    • Reference: de Meijere, A., et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8262–8265. Link

  • N-Alkylglycine Spectral Trends

    • Comparative NMR d
    • Reference: Hyslop, J. F., et al. (2019).[1] "N-Alkyl-α-amino acids in Nature and their biocatalytic preparation." Journal of Biotechnology, 293, 56–65.[1] Link

  • General Hydrolysis Protocols

    • Kinetics and mechanisms of glycine ester hydrolysis.
    • Reference: Robinson, R. A. (1967). "Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester." Journal of the Chemical Society B, 1967, 12-16. Link

Sources

Exploratory

Technical Guide: Fundamental Research on 2-(Cyclopropylamino)acetic Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-(cyclopropylamino)acetic acid (N-cyclopropylglycine) and its derivatives.[1] It is designed for medicinal chemists and pharmacologists focusin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(cyclopropylamino)acetic acid (N-cyclopropylglycine) and its derivatives.[1] It is designed for medicinal chemists and pharmacologists focusing on scaffold design, bioisosterism, and metabolic stability.[1] The guide moves beyond basic synthesis to explore the physicochemical rationale for using the cyclopropylamine moiety—specifically its ability to modulate basicity (pKa) and block metabolic dealkylation compared to isopropyl analogs.

Part 1: Structural & Physicochemical Fundamentals[1]

The "Cyclopropyl Effect" in Amines

The N-cyclopropyl group is a critical bioisostere in modern drug design, often used to replace isopropyl or phenyl groups.[1] Its utility stems from unique electronic and steric properties that distinguish it from standard aliphatic chains.[1][2][3]

  • Basicity Modulation: The carbon atoms in a cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    hybridization rather than the standard
    
    
    ). This increases the electronegativity of the cyclopropyl carbon attached to the nitrogen, withdrawing electron density and lowering the pKa of the amine.
  • Conformational Rigidity: The cyclopropyl group locks the N-substituent into a semi-rigid conformation, reducing the entropic penalty upon receptor binding.

Quantitative Comparison: Cyclopropyl vs. Isopropyl

The following table highlights the critical physicochemical divergence between the cyclopropyl scaffold and its closest aliphatic analog, the isopropyl group.

PropertyN-Cyclopropyl DerivativeN-Isopropyl DerivativeImpact on Drug Design
Amine pKa ~9.10~10.63Cyclopropyl amines are less protonated at physiological pH, potentially improving membrane permeability.[1]
C-H Bond Energy High (~106 kcal/mol)Standard (~98 kcal/mol)Cyclopropyl C-H bonds are stronger, resisting oxidative metabolism (CYP450).[1]
Steric Bulk Compact, 2D-likeBulky, 3DCyclopropyl fits into narrower lipophilic pockets.[1]
Electronic Effect

-electron withdrawing
Electron donating (+I)Modulates nucleophilicity of the nitrogen.[1]

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing 2-(cyclopropylamino)acetic acid derivatives: Reductive Amination and Direct Alkylation .[1]

Method A: Reductive Amination (Preferred)

This method is superior for selectivity, avoiding the over-alkylation often seen with alkyl halides.[1] It involves the condensation of cyclopropylamine with glyoxylic acid (or its esters) followed by hydride reduction.

  • Reagents: Cyclopropylamine, Glyoxylic acid monohydrate.[1]

  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).[1]
    
    
    is preferred for its stability at acidic pH (required for imine formation).[1]
  • Mechanism: Formation of the carbinolamine

    
     dehydration to iminium ion 
    
    
    
    irreversible hydride reduction.
Method B: Direct Alkylation (Secondary)

Reaction of cyclopropylamine with alkyl bromoacetates.

  • Drawback: High risk of forming the tertiary amine (bis-alkylation) due to the nucleophilicity of the secondary amine product.

Synthetic Logic Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

Synthesis_Workflow Start Target: 2-(Cyclopropylamino)acetic acid Reagents Reagents: Cyclopropylamine + Glyoxylic Acid Start->Reagents Intermediate Intermediate: Iminium Ion Species Reagents->Intermediate Condensation (pH 5-6) Reduction Reduction: NaBH3CN / MeOH / AcOH Intermediate->Reduction Hydride Transfer Purification Purification: Ion Exchange / Crystallization Reduction->Purification Quench & Isolate Product Final Product: N-Cyclopropylglycine Purification->Product

Caption: Step-wise reductive amination workflow for high-purity N-cyclopropylglycine synthesis.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-(Cyclopropylamino)acetic acid via reductive amination. Scale: 10 mmol.

Materials
  • Cyclopropylamine (CAS: 765-30-0)[1][4]

  • Glyoxylic acid monohydrate (CAS: 563-96-2)[1]

  • Sodium cyanoborohydride (

    
    )[5]
    
  • Methanol (MeOH), anhydrous[1]

  • Acetic acid (glacial)

Procedure
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (0.92 g, 10 mmol) in MeOH (20 mL).

    • Add Cyclopropylamine (0.57 g, 10 mmol) dropwise at 0°C.

    • Critical Step: Adjust pH to ~6.0 using glacial acetic acid. This promotes protonation of the carbinolamine intermediate to facilitate water loss and iminium formation.

    • Stir at room temperature for 30 minutes.

  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
        (0.63 g, 10 mmol) portion-wise over 10 minutes. Safety Note: 
      
      
      
      generates HCN gas in strong acid; ensure proper ventilation.
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench the reaction with 1N HCl (10 mL) to decompose excess borohydride.

    • Concentrate the methanol under reduced pressure.

    • Purification: The residue is often a mixture of the amino acid and inorganic salts.

      • Option A (Desalting): Load onto a cation-exchange resin (Dowex 50W).[1] Wash with water (to remove anions) and elute the product with 2M

        
        .
        
      • Option B (Crystallization): Dissolve in minimal hot ethanol/water and crystallize at 4°C.

  • Validation (NMR):

    • 1H NMR (D2O): Look for the cyclopropyl protons: ~0.6-0.8 ppm (multiplet, 4H) and the methine proton ~2.8 ppm (multiplet, 1H).[1] The singlet for the glycine methylene (

      
      ) should appear around 3.8 ppm.[1]
      

Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9]

Metabolic Stability & CYP Interaction

The N-cyclopropyl group is frequently employed to block N-dealkylation.[1]

  • Mechanism: In N-isopropyl drugs, CYP450 enzymes abstract a hydrogen from the

    
    -carbon, leading to a carbinolamine that collapses to release acetone and the dealkylated amine.[1]
    
  • Cyclopropyl Blockade: The high bond dissociation energy of the cyclopropyl C-H bond (approx. 106 kcal/mol) makes hydrogen abstraction kinetically unfavorable, extending the metabolic half-life (

    
    ).[1]
    
  • Risk Factor: In some contexts, the cyclopropyl amine can act as a "suicide substrate" for CYP enzymes (specifically CYP2D6 or CYP3A4), where the ring opens to form a reactive radical species that covalently binds to the enzyme heme. This must be screened early in the ADME cascade.

NMDA Receptor Modulation

Derivatives of 2-(cyclopropylamino)acetic acid act as ligands for the glycine modulatory site of the NMDA receptor.

  • SAR Insight: The steric constraint of the cyclopropyl group mimics the bioactive conformation of partial agonists like D-cycloserine, offering a pathway to modulate glutamatergic transmission without excitotoxicity.

Structural-Activity Relationship (SAR) Logic

SAR_Logic Core N-Cyclopropyl Glycine Scaffold Metabolism Metabolic Stability (Blocks N-dealkylation) Core->Metabolism High C-H BDE Basicity Lower pKa (~9.1) (Better Permeability) Core->Basicity s-character effect Conformation Steric Constraint (Entropy Reduction) Core->Conformation Rigid Ring Toxicity Risk: CYP Inhibition (Mechanism-Based) Core->Toxicity Radical Ring Opening

Caption: SAR map detailing the pharmacological advantages and risks of the N-cyclopropyl motif.[1]

References

  • Fundamental Properties of Cyclopropylamines

    • Source: Wiberg, K. B. (1968).[1] The Cyclopropyl Group.[2][3][4][6][7] Angewandte Chemie International Edition.

    • Relevance: Defines the hybridization and electronic effects lowering pKa.
    • URL:[Link]

  • Reductive Amination Methodologies

    • Source: Abdel-Magid, A. F., et al. (1996).[1][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][8] Journal of Organic Chemistry.

    • Relevance: Establishes the standard protocol for amine synthesis avoiding over-alkyl
    • URL:[Link]

  • Metabolic Stability and Cyclopropyl Bioisosteres

    • Source: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.

    • Relevance: Comprehensive review on CYP interactions and metabolic stability of the cyclopropyl motif.
    • URL:[Link]

  • Pharmacology of Glycine Derivatives

    • Source: Leeson, P. D., & Iversen, L. L. (1994).[1] The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry.

    • Relevance: Contextualizes the use of N-substituted glycines in CNS drug discovery.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Purification Strategies for 2-(Cyclopropylamino)acetic Acid Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 2-(Cyclopropylamino)acetic acid hydrochloride. Recognizing the chall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 2-(Cyclopropylamino)acetic acid hydrochloride. Recognizing the challenges associated with purifying polar, salt-like small molecules, this guide moves beyond standard protocols to explain the fundamental principles and causal relationships behind effective purification strategies. We present detailed, field-proven protocols for recrystallization, modified flash chromatography, and ancillary techniques, supplemented with expert insights into method selection and impurity profiling. The objective is to empower scientists to develop robust, scalable, and validated purification processes essential for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction: The Purification Challenge

2-(Cyclopropylamino)acetic acid hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any synthetic intermediate, its purity is paramount, directly impacting the quality, yield, and impurity profile of the final API. The unique physicochemical properties of this compound—a polar amino acid salt—present specific challenges that render generic purification protocols inadequate. Its high polarity makes it sparingly soluble in many common organic solvents, while its salt form complicates its behavior on standard chromatographic media.

This guide provides a multi-faceted approach to purification, addressing strategies for both bulk and high-purity requirements. We will explore the "why" behind each procedural step, enabling the user to adapt and troubleshoot these methods effectively.

Analyte Characterization & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties

2-(Cyclopropylamino)acetic acid hydrochloride is the hydrochloric acid salt of an N-substituted glycine derivative.[3] Its structure combines a hydrophilic amino acid backbone with a small, non-polar cyclopropyl group.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₅H₁₀ClNO₂-
Molecular Weight 151.60 g/mol Influences diffusion and chromatographic behavior.
Form Crystalline SolidMakes recrystallization a primary and highly effective purification method.
Polarity HighDominates solubility characteristics. The compound is expected to be soluble in polar protic solvents (water, methanol, ethanol) and largely insoluble in non-polar solvents (hexane, toluene).
pKa (Estimated) ~2-3 (acid), ~9-10 (amine)The hydrochloride salt form ensures the amine is protonated (cationic), maximizing water solubility and minimizing reactivity. This is critical for extractive and chromatographic separations.
Common Impurity Profile

Impurities can originate from starting materials, side reactions, or degradation. A typical profile may include:

Impurity ClassExamplesOriginImpact & Removal Strategy
Unreacted Starting Materials Cyclopropylamine, Glycine precursors (e.g., chloroacetic acid)Incomplete reactionOften have different polarities and can be removed by recrystallization or washing.[2]
Reaction By-products Di-alkylation products, oligomersNon-selective reactionsMay have similar polarities, often requiring chromatographic separation.
Isomeric Impurities Positional isomers from starting materialsImpure reagentsCan be very difficult to separate; often requires high-resolution chromatography like HPLC.[4]
Residual Solvents Acetone, Ethanol, Ethyl Acetate, HeptaneSynthesis & WorkupRemoved by drying under vacuum; must be monitored to meet ICH limits.[4][5]
Inorganic Salts Sodium chloride (NaCl)Use of bases (e.g., NaOH) and HClRemoved by recrystallization from organic solvents or extraction.

Purification Strategy Selection: A Logic-Driven Approach

The choice of purification method depends on the initial purity of the crude material, the scale of the reaction, and the final purity required. A logical decision-making process ensures efficiency and minimizes resource expenditure.

Purification_Strategy start Start: Crude 2-(Cyclopropylamino)acetic acid hydrochloride purity_check Assess Crude Purity (e.g., by HPLC, NMR) start->purity_check recrystallization Protocol 1: Recrystallization purity_check->recrystallization Purity > 90% Crystalline solid chromatography Protocol 2: Flash Chromatography purity_check->chromatography Purity < 90% Oily solid or complex mixture trituration Protocol 3: Trituration/Wash purity_check->trituration Purity > 95% Minor soluble impurities final_qc Final QC Analysis (Purity > 99%) recrystallization->final_qc chromatography->recrystallization Isolate as solid fail_qc Further Purification Needed final_qc->fail_qc No trituration->final_qc fail_qc->chromatography Re-evaluate method

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is the most effective and economical method for purifying crystalline solids at scale. The principle relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.

Expertise & Experience: The 'Why'

For a polar salt like 2-(Cyclopropylamino)acetic acid hydrochloride, a single organic solvent is often insufficient. It will either be completely insoluble or too soluble. Therefore, a binary solvent system is typically required. The ideal pair consists of a "solvent" in which the compound is soluble (e.g., water, methanol, ethanol) and a miscible "anti-solvent" in which it is insoluble (e.g., isopropanol, acetonitrile, acetone, ethyl acetate). Adding a small amount of acid (HCl) to the recrystallization medium can prevent dissociation of the salt back to the free amino acid, ensuring the crystallization of the desired hydrochloride form.[6]

Part A: Protocol for Solvent System Screening (Small Scale)
  • Preparation: Place ~50 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different polar solvent (e.g., water, methanol, ethanol) dropwise at room temperature until the solid just dissolves. Note the approximate volume.

  • Anti-Solvent Titration: To the dissolved solutions, add a miscible anti-solvent (e.g., isopropanol, acetone, ethyl acetate) dropwise until persistent turbidity (cloudiness) is observed.

  • Heating: Gently warm the turbid mixtures until they become clear solutions again.

  • Cooling & Crystallization: Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

  • Evaluation: Observe which system yields a high amount of crystalline precipitate. This is your lead system for scale-up.

Data Presentation: Solvent Screening Results

Solvent System (Solvent:Anti-solvent)Solubility at RTSolubility at HeatCrystal Formation upon CoolingEstimated Yield
Example: Water:IsopropanolSolubleSolubleGood, white needlesHigh
Example: Methanol:Ethyl AcetateSparingly SolubleSolubleOiled out initially, then solidMedium
Example: Ethanol:AcetoneSolubleSolubleFast precipitation, fine powderHigh
Part B: Detailed Recrystallization Protocol (Based on Ethanol:Isopropanol System)
  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-(Cyclopropylamino)acetic acid hydrochloride. Add the minimum amount of absolute ethanol required to dissolve the solid at reflux temperature.

    • Causality: Using the minimum volume of the primary solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

    • Causality: This removes insoluble particulates (dust, inorganic salts) that would otherwise be trapped in the final crystals. Pre-warming prevents premature crystallization on the funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add isopropanol (the anti-solvent) until the solution becomes faintly turbid. Add a few more drops of ethanol to redissolve the precipitate and obtain a clear solution.

    • Causality: This brings the solution to its saturation point at high temperature, ensuring that upon cooling, crystallization is initiated efficiently.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling traps impurities within the crystal lattice.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of cold isopropanol.

    • Causality: Washing with a cold solvent in which the product is poorly soluble removes residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chromatographic Purification

When recrystallization is ineffective due to the impurity profile (e.g., oily products, impurities with similar solubility), chromatography is necessary. The high polarity of the target compound makes standard silica gel chromatography challenging, often resulting in severe tailing.[7]

Expertise & Experience: Overcoming Polarity on Silica Gel

The key to success is to modify the stationary or mobile phase to manage the strong polar interactions. For a cationic compound like an amino acid hydrochloride, the acidic silanol groups (Si-OH) on the silica surface cause strong, often irreversible, binding. To mitigate this, the mobile phase must be acidified. Adding a small percentage of acetic or formic acid to the eluent protonates the silica surface, reducing its interaction with the cationic analyte and allowing for proper elution.

Chromatography_Workflow prep_sample 1. Prepare Sample: Dissolve crude in minimal DCM/MeOH prep_slurry 2. Prepare Slurry: Adsorb sample onto a small amount of silica gel prep_sample->prep_slurry load_column 4. Load Column: Carefully add the sample slurry to the top of the packed column prep_slurry->load_column pack_column 3. Pack Column: Slurry pack silica gel in starting eluent (e.g., 100% DCM) pack_column->load_column elute 5. Elute with Gradient: Start with low polarity (DCM), gradually increase to high polarity (MeOH with 0.5% Acetic Acid) load_column->elute collect 6. Collect & Analyze Fractions: Use TLC or HPLC to identify fractions containing pure product elute->collect combine 7. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure collect->combine

Caption: Workflow for modified normal-phase flash chromatography.

Protocol: Modified Normal-Phase Flash Chromatography
  • Mobile Phase Preparation: Prepare two mobile phase reservoirs:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 95:5 Methanol:Glacial Acetic Acid

  • Column Packing: Pack a suitable size flash chromatography column with silica gel using Solvent A as the packing solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of methanol. Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

    • Causality: Dry loading onto silica prevents dissolution issues at the column head and ensures a narrow, focused starting band, leading to better separation.

  • Elution: Run the chromatography using a gradient elution profile.

    • Start with 100% Solvent A.

    • Gradually increase the percentage of Solvent B. A typical gradient might be 0% to 20% Solvent B over 20-30 column volumes.

    • Causality: The gradient allows less polar impurities to elute first in the DCM-rich phase. As the polarity increases with methanol, the target compound will begin to move down the column. The acetic acid ensures it moves as a sharp band rather than a long tail.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvents under reduced pressure. The presence of acetic acid may require co-evaporation with a solvent like toluene or isopropanol to remove it completely. The final product can then be further purified by recrystallization or trituration if needed.

Advanced Chromatographic Approaches

For applications demanding the highest purity, more advanced techniques are warranted.

TechniquePrinciple & Application
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a mobile phase of high organic content. It is exceptionally well-suited for retaining and separating very polar compounds that show little to no retention in reversed-phase.[8]
Ion-Exchange This technique separates molecules based on their net charge. Cation-exchange chromatography would be ideal, where the protonated amine of the analyte binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[2]

Ancillary & Final-Step Purification Protocols

Protocol 3A: Extractive Workup

This is typically performed after synthesis and before crystallization to remove non-polar or neutral organic impurities.

  • Dissolve the crude product in deionized water or a dilute HCl solution (pH ~2-3).

  • Transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer 2-3 times with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[9]

  • Discard the organic layers, which contain the non-polar impurities.

  • The purified aqueous layer can then be concentrated to recover the product.

Protocol 3B: Trituration/Washing

This simple technique is used to "clean up" a nearly pure solid product by removing trace amounts of highly soluble impurities.

  • Place the solid product in a flask.

  • Add a solvent in which the product is known to be poorly soluble (e.g., cold acetone or ethyl acetate).

  • Stir the resulting slurry vigorously for 15-30 minutes at room temperature or in an ice bath.

  • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.[5]

  • Dry the product under vacuum.

Purity Assessment and Quality Control

Verifying the success of any purification protocol requires robust analytical methods.

  • HPLC: Reversed-phase (for general purity) or HILIC (for polar analytes) is the gold standard for quantitative purity assessment.[10][11]

  • ¹H NMR: Confirms the structure of the compound and can be used to identify and quantify residual solvents.

  • LC-MS: Confirms the molecular weight and helps in identifying unknown impurity structures.

  • Loss on Drying (LOD) / Karl Fischer Titration: Quantifies the amount of residual volatile solvents and water, respectively.

Conclusion

The purification of 2-(Cyclopropylamino)acetic acid hydrochloride is a tractable but nuanced process that benefits from a foundational understanding of its physicochemical properties. For bulk material, a well-screened recrystallization protocol is often the most efficient and scalable method. For higher purity requirements or for challenging crude mixtures, a modified normal-phase flash chromatography protocol utilizing an acidic mobile phase provides a robust solution. By applying the principles and detailed protocols within this guide, researchers can confidently and consistently achieve the high levels of purity required for demanding applications in modern drug discovery and development.

References

  • US Patent 4,542,235A: "Method for producing an optically active 2,2-dimethylcyclopropanecarboxylic acid". Google Patents.
  • US Patent 5,662,780A: "Process for purifying acetic acid". Google Patents.
  • US Patent 7,271,268B1: "Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives". Google Patents.
  • US Patent 6,028,237A: "Synthesis of cyclopropylacetylene". Google Patents.
  • Chromatographic Purification : "Structure Determination of Organic Compounds". Available at: [Link]

  • Purification of strong polar and basic compounds : Reddit r/Chempros Discussion. (2023). Available at: [Link]

  • US Patent 4,391,979A: "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride". Google Patents.
  • US Patent 4,590,292A: "Process for the manufacture of cyclopropylamine". Google Patents.
  • 2-(Cyclopropylamino)acetic acid : PubChem Compound Summary for CID 21197388. National Center for Biotechnology Information. Available at: [Link]

  • How to convert amino acid to its hydrochloride? : ResearchGate Discussion. (2016). Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques : Waters Blog. (2025). Available at: [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances : Scientia Pharmaceutica. PMC, NIH. Available at: [Link]

  • HPLC based procedure development for monitoring acetic acid in daclatasvir drug : ResearchGate Publication. (2025). Available at: [Link]

  • Description and Solubility : A. USP. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography : Biotage. (2023). Available at: [Link]

  • JP Patent 2003137850A: "Method for producing amino acid ester hydrochloride". Google Patents.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility : AAPS PharmSciTech. PMC, NIH. Available at: [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids : Bull. Res. Counc. of Israel. (1957). Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals : American Pharmaceutical Review. (2017). Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals : Radboud Repository. Available at: [Link]

  • Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography : Taylor & Francis Online. (2021). Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation : Asian Journal of Chemistry. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market : Hovione. Available at: [Link]

  • A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation : Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-(Cyclopropylamino)acetic acid hydrochloride

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Cyclopropylamino)acetic acid hydrochloride. Due to the compound's pol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Cyclopropylamino)acetic acid hydrochloride. Due to the compound's polar, zwitterionic nature and lack of a strong UV chromophore, traditional reversed-phase chromatography on C18 columns is often challenging, leading to poor retention and peak shape. This guide details a method utilizing a cyanopropyl (CN) stationary phase, which offers alternative selectivity and improved retention for such polar analytes. The protocol provides comprehensive, step-by-step instructions for sample preparation, system operation, and data analysis. Furthermore, it establishes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in research, development, and quality control environments.

Principle and Method Rationale

The successful analysis of 2-(Cyclopropylamino)acetic acid hydrochloride demands a thoughtful approach to chromatographic method development, moving beyond conventional reversed-phase techniques. The rationale for the selected method is grounded in the physicochemical properties of the analyte and the principles of liquid chromatography.

Analyte Physicochemical Properties

2-(Cyclopropylamino)acetic acid is a small molecule characterized by the presence of a secondary amine and a carboxylic acid. This structure imparts high polarity and the potential to exist as a zwitterion. In its hydrochloride salt form, the amine is protonated. The compound has a low calculated LogP value, indicating high hydrophilicity, which predicts poor retention on non-polar stationary phases like C18.[1] Additionally, the molecule lacks a significant chromophore, necessitating UV detection at low wavelengths (e.g., < 210 nm) where many organic molecules exhibit some absorbance.

Chromatographic Strategy: Why a Cyanopropyl (CN) Column?

Given the analyte's high polarity, a standard C18 column would provide minimal retention, with the peak likely eluting at or near the void volume. To overcome this, a cyanopropyl (CN) stationary phase was selected. CN columns are medium-polarity phases that can operate in both reversed-phase and normal-phase modes.

  • Mixed-Mode Interactions: In a reversed-phase mobile system, the CN phase provides weaker hydrophobic interactions than C18 but stronger dipole-dipole interactions. This unique selectivity is advantageous for retaining polar compounds that are unretained on C18 phases.

  • pH Stability: The use of a buffered mobile phase at a moderately alkaline pH (e.g., pH 8.0) is critical. At this pH, the secondary amine group (pKa ~9-10) is in its neutral, free base form, which reduces its polarity and allows for greater interaction with the stationary phase, thereby improving retention and peak shape. The carboxylic acid group (pKa ~2-3) will be deprotonated and negatively charged.

Detection at Low Wavelengths

The absence of a conjugated system or aromatic rings in the analyte requires detection at very low UV wavelengths, such as 195 nm.[2] While effective, this approach presents challenges:

  • Baseline Noise: Many solvents and additives have significant absorbance at this wavelength. Therefore, the use of high-purity, HPLC-grade solvents and fresh mobile phase is paramount to minimize baseline noise and ensure a reliable limit of quantitation (LOQ).

  • Interference: The potential for interference from excipients or impurities is higher. Method specificity must be rigorously demonstrated.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Standards
  • 2-(Cyclopropylamino)acetic acid hydrochloride reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC or Milli-Q grade.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Potassium hydroxide (KOH) or Phosphoric acid (H₃PO₄) for pH adjustment.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Cyanopropyl (CN), 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH adjusted to 8.0 with KOH)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 40% Mobile Phase A : 60% Mobile Phase B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 195 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Water

Experimental Protocols

Protocol 1: Mobile Phase and Solution Preparation
  • Mobile Phase A (10 mM Phosphate Buffer, pH 8.0):

    • Accurately weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 8.0 ± 0.05 by dropwise addition of a potassium hydroxide solution.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(Cyclopropylamino)acetic acid hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent (Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (e.g., 0.1 mg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 10 mg of 2-(Cyclopropylamino)acetic acid hydrochloride into a 100 mL volumetric flask.

    • Prepare the sample solution following the same procedure as the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis Workflow

The following diagram outlines the complete analytical workflow from preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mp Prepare Mobile Phase sys_setup System Setup & Equilibration prep_mp->sys_setup prep_std Prepare Standard Solutions sst_run System Suitability Test (SST) prep_std->sst_run prep_sample Prepare Sample Solutions seq_run Run Analytical Sequence (Blank, Standards, Samples) prep_sample->seq_run sys_setup->sst_run Equilibrated System sst_run->seq_run SST Passed peak_int Peak Integration seq_run->peak_int calc Quantification Calculation peak_int->calc report Generate Final Report calc->report Method_Dev_Logic cluster_0 Foundation cluster_1 Method Development cluster_2 Validation (ICH Q2) Analyte Analyte Properties (Polarity, pKa, No Chromophore) Mode Chromatographic Mode Selection (Reversed-Phase on CN) Analyte->Mode Column Column Selection (Cyanopropyl) Mode->Column MobilePhase Mobile Phase Optimization (pH, Organic %) Mode->MobilePhase Detection Detector Settings (Low UV Wavelength) Mode->Detection Specificity Specificity MobilePhase->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness

Sources

Method

Application Note: Strategic Derivatization of 2-(Cyclopropylamino)acetic acid HCl for Drug Discovery

Executive Summary This guide details the strategic utilization of 2-(Cyclopropylamino)acetic acid hydrochloride (N-cyclopropylglycine HCl) as a high-value building block in medicinal chemistry. While N-methylglycine (Sar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2-(Cyclopropylamino)acetic acid hydrochloride (N-cyclopropylglycine HCl) as a high-value building block in medicinal chemistry. While N-methylglycine (Sarcosine) is a well-established scaffold in NMDA receptor modulation and Glycine Transporter 1 (GlyT1) inhibition, the N-cyclopropyl analog offers distinct physicochemical advantages.

The cyclopropyl moiety acts as a "privileged structure," imparting metabolic stability by blocking cytochrome P450 (CYP) oxidation sites and introducing conformational rigidity that reduces the entropic penalty of receptor binding. This note provides validated protocols for the derivatization of this scaffold, focusing on overcoming the steric and electronic challenges presented by the secondary cyclopropyl amine.

Rational Design: The "Cyclopropyl Advantage"

In drug design, replacing an


-methyl or 

-ethyl group with an

-cyclopropyl group is a bioisosteric replacement strategy with profound effects:
  • Metabolic Blocking: The C-H bonds of a cyclopropyl ring have higher bond dissociation energy (

    
    106 kcal/mol) compared to alkyl chains (
    
    
    
    98 kcal/mol), making them resistant to CYP-mediated hydroxylation [1].
  • Conformational Restriction: The cyclopropyl group restricts the rotation around the N-C bond, potentially locking the molecule in a bioactive conformation.

  • pKa Modulation: The increased

    
    -character of the cyclopropyl carbon orbitals renders the amine less basic (lower pKa) than its isopropyl analog, improving membrane permeability and altering solubility profiles [2].
    
Target Applications
  • NMDA Receptor Modulation: As a sterically bulky analog of glycine/sarcosine.

  • Peptidomimetics: Preventing proteolytic cleavage at the N-terminus of peptide drugs.

  • GlyT1 Inhibitors: Enhancing synaptic glycine levels for schizophrenia therapeutics.

Experimental Workflows

Synthesis Workflow Visualization

The following diagram outlines the logical flow for generating a library of derivatives, moving from the HCl salt neutralization to divergent synthesis paths.

SynthesisWorkflow Start 2-(Cyclopropylamino)acetic acid HCl Base Neutralization (DIPEA/DMF) Start->Base Desalting Branch Divergent Point Base->Branch RouteA Route A: C-Terminus Coupling (Amide Formation) Branch->RouteA + R-NH2 / HATU RouteB Route B: N-Terminus Capping (Urea/Sulfonamide) Branch->RouteB + R-NCO / R-SO2Cl ProdA Peptidomimetic Amides RouteA->ProdA ProdB N-Capped Scaffolds RouteB->ProdB

Figure 1: Divergent synthetic strategy for N-cyclopropylglycine derivatives.

Detailed Protocols

Protocol A: C-Terminal Amidation (Library Synthesis)

Challenge: The secondary amine is nucleophilic, but the steric bulk of the cyclopropyl group can hinder reaction rates. Furthermore, the HCl salt requires in situ neutralization. Solution: Use HATU as a high-efficiency coupling reagent to activate the carboxylic acid rapidly before side reactions occur.

Materials:

  • 2-(Cyclopropylamino)acetic acid HCl (1.0 eq)

  • Diverse Amine (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve 2-(Cyclopropylamino)acetic acid HCl (0.5 mmol) in anhydrous DMF (2 mL).

  • Neutralization: Add DIPEA (1.75 mmol) dropwise. The solution may warm slightly. Stir for 5 minutes to ensure full liberation of the free base and carboxylic acid.

  • Coupling Agent: Add HATU (0.6 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester (O-At ester). Note: The solution usually turns yellow.

  • Amine Addition: Add the target amine (

    
    ) (0.55 mmol).
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
    ).
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) to remove HOBt/HATU byproducts.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient) or Preparative HPLC.

Protocol B: N-Terminal Sulfonylation

Challenge: The secondary amine is less reactive due to the cyclopropyl electron-withdrawing effect (s-character) and steric hindrance. Solution: Use stronger electrophiles (sulfonyl chlorides) and elevated temperatures if necessary.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-(Cyclopropylamino)acetic acid derivative (ester protected if necessary) (0.5 mmol) in DCM (3 mL).

  • Base: Add TEA (Triethylamine) (2.0 eq).

  • Electrophile: Add Sulfonyl Chloride (

    
    ) (1.1 eq) slowly at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 12 hours. If conversion is <50% by LC-MS, add DMAP (0.1 eq) as a catalyst.

In Vitro Profiling: Validating the Scaffold

Once synthesized, derivatives must be profiled to confirm the metabolic stability benefits of the cyclopropyl group.

Data Presentation: Comparative Stability

The following table format is recommended for reporting your internal data, comparing the N-cyclopropyl derivatives against N-ethyl analogs.

Compound IDR-GroupN-SubstituentHLM

(min)*
CLint (

L/min/mg)
Ref-001 BenzylEthyl14.595.2
CPr-001 BenzylCyclopropyl 48.2 28.6
Ref-002 4-F-PhenylEthyl18.077.0
CPr-002 4-F-PhenylCyclopropyl 55.0 25.1

*HLM: Human Liver Microsomes. Note the significant half-life extension typically observed with cyclopropyl substitution.

Screening Cascade Diagram

Use this logic flow to triage your compounds efficiently.

ScreeningCascade Step1 Primary Assay (Target Binding/Activity) Decision1 Hit Confirmation (IC50 < 1 µM) Step1->Decision1 Decision1->Step1 No Go (Redesign) Step2 ADME Tier 1 (Solubility & PAMPA) Decision1->Step2 Go Step3 Metabolic Stability (Microsomal Assay) Step2->Step3 Decision2 Lead Selection (T1/2 > 30 min) Step3->Decision2 Step4 In Vivo PK (Rat/Mouse) Decision2->Step4 Go

Figure 2: Screening cascade for N-cyclopropylglycine derivatives.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link]

  • Kemp, J. A., & Leeson, P. D. (1993).[3] The glycine site of the NMDA receptor—five years on.[3] Trends in Pharmacological Sciences, 14(1), 20-25. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on rigid scaffolds in MedChem). [Link]

  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to improve developability. Burger's Medicinal Chemistry and Drug Discovery. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Incorporation of 2-(Cyclopropylamino)acetic Acid Hydrochloride in Kinase Inhibitor Synthesis

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. Within the vast chemical toolbox available to drug discovery professionals, the cyclopropyl group has emerged as a uniquely valuable structural motif.[2]

The allure of the cyclopropyl ring lies in its distinct stereoelectronic properties. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for the target kinase.[3] This rigidity, coupled with the increased s-character of its C-H bonds, often leads to enhanced metabolic stability by making these bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] Furthermore, the cyclopropyl group can serve as a non-classical isostere for other functionalities, improving properties like solubility and reducing off-target effects.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(cyclopropylamino)acetic acid hydrochloride , a versatile building block, in the synthesis of novel kinase inhibitors. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven synthetic protocols, and discuss its impact on the structure-activity relationship (SAR) of the resulting inhibitors.

The Strategic Advantage of 2-(Cyclopropylamino)acetic Acid Hydrochloride

2-(Cyclopropylamino)acetic acid hydrochloride offers a bifunctional platform for introducing the beneficial cyclopropyl group alongside a key interactive element. The secondary amine provides a hydrogen bond donor, while the carboxylic acid serves as a handle for amide bond formation, a cornerstone of kinase inhibitor synthesis.[5] This allows for the systematic exploration of the solvent-exposed regions of the kinase active site, often leading to significant gains in potency and selectivity.

The general structure allows for the creation of a critical pharmacophore where the cyclopropylamine moiety can interact with the hinge region of the kinase, while the rest of the molecule extends into other pockets of the active site.

Synthetic Pathways and Core Protocols

A common and effective strategy for integrating 2-(cyclopropylamino)acetic acid into a kinase inhibitor scaffold involves a two-step process starting from a di-substituted heterocyclic core, such as 2,4-dichloropyrimidine. This core is prevalent in numerous FDA-approved kinase inhibitors.[6][7]

The overall synthetic strategy involves:

  • Selective Nucleophilic Aromatic Substitution (SNAr): An initial amine is introduced at the more reactive C4 position of the 2,4-dichloropyrimidine core.

  • Amide Coupling: The remaining chlorine at the C2 position is then displaced by a nucleophile, or more commonly, the introduced amine from step 1 is further functionalized via an amide coupling reaction with 2-(cyclopropylamino)acetic acid.

The following diagram illustrates this general synthetic workflow:

G A 2,4-Dichloropyrimidine B Substituted Aminopyrimidine Intermediate A->B  Step 1: S_N_Ar with R-NH2 (e.g., 3-Amino-5-methylpyrazole) D Final Kinase Inhibitor B->D  Step 2: Amide Coupling C 2-(Cyclopropylamino)acetic acid hydrochloride C->D  HATU, DIPEA, DMF

Caption: General workflow for synthesizing pyrimidine-based kinase inhibitors.

Part 1: Synthesis of the Aminopyrimidine Core

This protocol details the synthesis of a key intermediate, where a substituted amine is installed on the pyrimidine scaffold.

Protocol 1: Synthesis of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Rationale: The nucleophilic aromatic substitution on 2,4-dichloropyrimidine is regioselective, with the C4 position being significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, stepwise functionalization of the pyrimidine core. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)Equivalents
2,4-Dichloropyrimidine3934-20-1148.985.0 g33.561.0
3-Amino-5-methylpyrazole1904-31-097.123.6 g37.061.1
Triethylamine (TEA)121-44-8101.195.1 mL36.921.1
Tetrahydrofuran (THF)109-99-972.11100 mL--

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (5.0 g, 33.56 mmol) in THF (100 mL) in a round-bottom flask, add 3-amino-5-methylpyrazole (3.6 g, 37.06 mmol).

  • Add triethylamine (5.1 mL, 36.92 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and quench with brine (50 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and then with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a solid.

Part 2: Amide Coupling with 2-(Cyclopropylamino)acetic acid hydrochloride

This section details the crucial amide bond formation step, which introduces the title compound into the kinase inhibitor scaffold.

Protocol 2: Synthesis of 2-(Cyclopropylamino)-N-(2-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)acetamide

Rationale: The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, a coupling agent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[4][8] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the amine and the carboxylic acid without competing in the coupling reaction.[9]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)Equivalents
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine(from Protocol 1)209.642.0 g9.541.0
2-(Cyclopropylamino)acetic acid hydrochloride1219411-90-5165.621.74 g10.51.1
HATU148893-10-1380.234.35 g11.451.2
DIPEA7087-68-5129.245.0 mL28.623.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (2.0 g, 9.54 mmol) and 2-(cyclopropylamino)acetic acid hydrochloride (1.74 g, 10.5 mmol) in DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (5.0 mL, 28.62 mmol) to the mixture and stir for 10 minutes.

  • Add HATU (4.35 g, 11.45 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the solid under vacuum.

  • Further purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, 2-(cyclopropylamino)-N-(2-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)acetamide .

The following diagram illustrates the key amide coupling reaction:

G cluster_0 Reactants cluster_1 Product Intermediate Product Intermediate->Product Amide Coupling HATU, DIPEA, DMF Acid Acid->Product

Caption: Amide coupling of the pyrimidine core with 2-(cyclopropylamino)acetic acid.

Self-Validation and Quality Control

To ensure the trustworthiness of these protocols, each step should be accompanied by rigorous analytical validation:

  • Reaction Monitoring: TLC and LC-MS are essential for tracking the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Structural Confirmation: The identity and purity of the intermediates and the final product must be confirmed by:

    • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

The incorporation of 2-(cyclopropylamino)acetic acid hydrochloride into heterocyclic scaffolds represents a powerful strategy in the design of novel kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible framework for synthesizing these valuable compounds. The unique properties conferred by the cyclopropyl moiety can lead to candidates with improved potency, selectivity, and drug-like properties.[4] Further exploration of different heterocyclic cores and substitution patterns around the 2-(cyclopropylamino)acetamide fragment will undoubtedly continue to yield promising new therapeutic agents for a range of human diseases.

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 7, 2026, from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 3(44), 21136-21166. [Link]

  • Rewcastle, G. W., & Showalter, H. D. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry, 4(7), 679-706. [Link]

  • Lin, C. C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(17), 9349-9366. [Link]

  • Fleeman, R., et al. (2016). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS infectious diseases, 2(1), 54-61. [Link]

  • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (2019).
  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European journal of medicinal chemistry, 95, 229-237. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 7, 2026, from [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & medicinal chemistry letters, 43, 128059. [Link]

  • US-11208388-B2 - Certain chemical entities, compositions, and methods. (2021). PubChem. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

  • El-Adl, K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5780. [Link]

  • Shchekotikhin, A. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(18), 6694. [Link]

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012).
  • Negishi, E. I., & Liu, F. (2007). 2,4-Dichloropyrimidine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Cornella, J., & Wimmer, L. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature communications, 7(1), 1-8. [Link]

  • Hsieh, M. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl) acetamide and N-(substituted phenyl) acetamide bearing quinolin-2 (1H)-one and 3, 4-dihydroquinolin-2 (1H)-one derivatives. European journal of medicinal chemistry, 54, 53-61. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

  • WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. (2005).

Sources

Method

Application Note: 2-(Cyclopropylamino)acetic acid hydrochloride in Solid-Phase Organic Synthesis

[1] Abstract This guide details the integration of 2-(Cyclopropylamino)acetic acid hydrochloride (N-cyclopropylglycine) into Solid-Phase Organic Synthesis (SPOS) workflows.[1] As a secondary amine with a sterically deman...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the integration of 2-(Cyclopropylamino)acetic acid hydrochloride (N-cyclopropylglycine) into Solid-Phase Organic Synthesis (SPOS) workflows.[1] As a secondary amine with a sterically demanding cyclopropyl substituent, this building block offers unique conformational constraints and metabolic stability in peptidomimetics. However, it presents specific synthetic challenges: (1) the necessity of free-basing the hydrochloride salt prior to or during protection, (2) the steric hindrance affecting acylation of the secondary amine during peptide elongation, and (3) the requirement for specialized monitoring methods (Chloranil test) as standard Ninhydrin tests are ineffective. This note provides a validated protocol for Fmoc-protection, resin loading, and difficult chain elongation.

Technical Introduction & Causality

The cyclopropyl group is a bioisostere of isopropyl and phenyl rings, often improving metabolic stability by blocking cytochrome P450 oxidation sites. In peptide chemistry, N-cyclopropylglycine acts as a peptoid monomer (N-substituted glycine), inducing specific backbone conformers due to the N-substitution.[1]

Key Synthetic Challenges
  • HCl Salt Management: The raw material is an HCl salt. Direct usage in SPOS coupling without prior neutralization or protection can lead to variable pH conditions, reducing coupling efficiency and potentially precipitating salts inside the resin matrix.

  • Steric Hindrance: The secondary amine is sterically crowded by the cyclopropyl ring. While coupling this residue to the resin is straightforward, coupling the next amino acid onto the N-cyclopropyl nitrogen is difficult, requiring high-activity coupling reagents (HATU/HOAt).

  • Detection Limits: Secondary amines do not react with Ninhydrin to form Ruhemann’s purple. The Chloranil test or p-anil method is required for qualitative monitoring.

Pre-Synthesis: Fmoc Protection Protocol

Objective: Convert the stable HCl salt into the SPOS-standard Fmoc-N-Cyclopropylglycine-OH.[1]

While the HCl salt can be used directly in sub-monomer protocols, converting it to the Fmoc-protected form is preferred for standard SPPS automated synthesizers to prevent salt-induced line blockages.

Reagents
  • Starting Material: 2-(Cyclopropylamino)acetic acid HCl (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • Base: Sodium Carbonate (

    
    ) (2.5 eq) – Critical: Extra base needed to neutralize the HCl salt.
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Procedure
  • Dissolution: Dissolve 2-(Cyclopropylamino)acetic acid HCl in water. Add

    
     slowly (gas evolution possible) to adjust pH to ~9-10.[1]
    
  • Addition: Dissolve Fmoc-OSu in 1,4-Dioxane. Add this solution dropwise to the aqueous amine solution while stirring at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1]

  • Work-up:

    • Evaporate Dioxane under reduced pressure.

    • Wash the aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu (organic byproducts).
      
    • Acidification: Cool the aqueous phase to

      
       and carefully acidify to pH 2 using 1N HCl. The product (Fmoc-N-Ccp-Gly-OH) will precipitate as a white solid.[1]
      
  • Isolation: Extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Solid-Phase Synthesis Protocols

Visualization: The SPOS Workflow

The following diagram illustrates the critical decision points and chemical transformations.

SPOS_Workflow Start Start: 2-(Cyclopropylamino)acetic acid HCl Fmoc_Prot Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Fmoc_Prot Free-basing Resin_Load Resin Loading (2-CTC or Wang Resin) Fmoc_Prot->Resin_Load Standard Coupling Deprotect Fmoc Removal (20% Piperidine/DMF) Resin_Load->Deprotect QC_Point QC: Chloranil Test (Must be Blue/Green) Deprotect->QC_Point Coupling_Next Elongation (Difficult Step) Coupling onto Sec-Amine (HATU/HOAt/DIEA) QC_Point->Coupling_Next Positive (Sec Amine Present) Coupling_Next->Deprotect Repeat Cycle Cleavage Final Cleavage (95% TFA) Coupling_Next->Cleavage End of Seq

Figure 1: Workflow for converting the HCl salt to a resin-bound peptide. Note the critical QC point using Chloranil instead of Ninhydrin.

Protocol A: Resin Loading (Coupling the N-Ccp-Gly)

Context: Coupling the carboxyl group of Fmoc-N-Ccp-Gly-OH to the resin. This step is generally high-yielding.[1]

  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent diketopiperazine (DKP) formation if the N-cyclopropyl residue is at the C-terminus.

  • Activation: Dissolve Fmoc-N-Ccp-Gly-OH (3 eq) and DIEA (6 eq) in dry DCM/DMF (1:1).

  • Loading: Add solution to pre-swollen resin. Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 20 mins to cap unreacted trityl chlorides.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
Protocol B: Elongation (Coupling ONTO the Cyclopropyl Amine)

Context: This is the bottleneck. The secondary amine is sterically hindered. Standard DIC/HOBt coupling often fails here.

Reagents:

  • Next Amino Acid: 4.0 equivalents[1]

  • Coupling Agent: HATU (3.9 eq) and HOAt (3.9 eq)[1]

    • Why: HATU is more reactive than HBTU/DIC. HOAt is an additive that reduces racemization and improves kinetics for secondary amines.

  • Base: DIEA (8.0 eq)

  • Solvent: DMF (Minimizing volume to increase concentration).[2]

Procedure:

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash thoroughly.
    
  • QC (Critical): Perform Chloranil Test .

    • Method: Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF to a few resin beads.

    • Result:Dark Blue/Green beads = Free Secondary Amine (Ready to couple). Note: Ninhydrin will be negative or faint.[1]

  • Activation: Pre-activate the incoming amino acid, HATU, HOAt, and DIEA in DMF for 2 minutes.

  • Coupling: Add to resin. Agitate for 2 to 4 hours (double the standard time).

  • Double Coupling (Recommended): Drain, wash DMF (

    
    ), and repeat step 3-4 with fresh reagents to ensure completion.
    
  • QC Post-Coupling: Perform Chloranil test again.

    • Result:Colorless/Yellow beads = Complete coupling. If blue, repeat coupling with PyBOP or at

      
      .[1]
      

Data Summary & Troubleshooting

Comparative Coupling Efficiency for Secondary Amines
Coupling ReagentReaction TimeEfficiency on N-Ccp-GlyNotes
DIC / HOBt 2 hLow (<40%)Not recommended due to steric bulk.[1]
HBTU / DIEA 1 hModerate (60-70%)Acceptable for unhindered incoming AAs (e.g., Gly, Ala).[1]
HATU / HOAt 2 hHigh (>95%) Gold Standard for this application.[1]
PyBOP / DIEA 4 hHigh (>90%)Good alternative if HATU fails; often used at elevated temps (

).[1]
Troubleshooting Guide
IssueObservationRoot CauseSolution
Low Yield (Pre-loading) Insoluble starting materialHCl salt not neutralizedEnsure 2.5 eq of base is used during Fmoc protection or use in-situ neutralization (DIEA) if coupling directly.[1]
Incomplete Coupling Chloranil test remains blueSteric hindrance of cyclopropyl ring1. Double couple.2. Switch to HATU/HOAt.3. Increase temp to

(Microwave if available).
Resin Clogging High back-pressureSalt precipitationWash resin with DCM/MeOH/DIEA cycles to remove trapped amine salts.[1]
Cleavage Adducts Mass spec +56 Da or similart-Butyl cation scavenging issuesUse TIS (Triisopropylsilane) and EDT (Ethanedithiol) in cleavage cocktail (92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5% H2O).[1]

References

  • Chem-Impex International. "Fmoc-L-cyclopropylglycine Product Information." Accessed October 26, 2023.[1] Link

  • PubChem. "2-(Cyclopropylamino)acetic acid hydrochloride Compound Summary."[1] National Library of Medicine. Accessed October 26, 2023.[1] Link[1]

  • Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis."[1] Journal of the American Chemical Society, 1992, 114(26), 10646-10647.[1] (Foundational text on N-substituted glycine synthesis). Link[1]

  • Teixidó, M., et al. "Solid-Phase Synthesis of N-Alkylated Peptides."[1] Methods in Molecular Biology, 2005, 298, 201-216.[1] (Protocols for difficult secondary amine couplings). Link

  • Biosynth. "2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride."[1] Accessed October 26, 2023.[1] Link[1]

Sources

Application

formulation of 2-(Cyclopropylamino)acetic acid hydrochloride for in vivo studies

Application Note: Formulation & Protocol for 2-(Cyclopropylamino)acetic acid hydrochloride Abstract & Scope This technical guide details the formulation of 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Protocol for 2-(Cyclopropylamino)acetic acid hydrochloride

Abstract & Scope

This technical guide details the formulation of 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-cyclopropylglycine HCl) for parenteral administration in rodent models. This compound functions as a high-affinity partial agonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.

Due to its nature as a hydrochloride salt, this compound presents specific challenges regarding pH acidity and osmolarity . Direct dissolution in physiological saline often results in hypertonic, acidic solutions that cause tissue necrosis (IP/SC) or hemolysis (IV). This protocol provides a self-validating workflow to generate a pH-neutral, isotonic, sterile solution suitable for high-integrity neuropharmacological studies.

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.

PropertyDataImplications for Formulation
Chemical Name 2-(Cyclopropylamino)acetic acid hydrochlorideActive Pharmaceutical Ingredient (API)
Formula

Ionic salt form
Molecular Weight ~151.6 g/mol (Salt) / ~115.1 g/mol (Base)Critical: Dose calculations must correct for the HCl mass (Conversion Factor: ~1.32).
Solubility High (>50 mg/mL in water)No co-solvents (DMSO, Ethanol) required.
Acidity pH < 3.0 (in 10 mg/mL aqueous solution)Requires neutralization to prevent peritonitis or pain upon injection.
Stability Hygroscopic solid; Solution stable <24hPrepare fresh daily. Store powder in desiccator at -20°C.

Formulation Strategy: The "Acid-Tonicity" Balance

The Trap: Many researchers dissolve HCl salts directly in Phosphate Buffered Saline (PBS).

  • Result: If the drug concentration is high (>5 mg/mL), the acidity of the HCl overcomes the buffer capacity of the PBS, resulting in an acidic solution.

  • Result 2: Neutralizing an HCl salt with Sodium Hydroxide (NaOH) generates Sodium Chloride (NaCl). If you dissolved the drug in 0.9% Saline, the additional NaCl formed during neutralization will make the solution hypertonic , causing cellular dehydration at the injection site.

The Solution: The "Water-First" Method .

  • Dissolve drug in pure Water for Injection (WFI) .

  • Neutralize with NaOH (forming the necessary NaCl in situ).

  • Measure Osmolarity.

  • Add supplementary NaCl only if needed to reach 290–300 mOsm/kg.

Step-by-Step Protocol

Target Concentration: 10 mg/mL (Example) Target Volume: 10 mL Vehicle: Aqueous Buffer (Physiological pH)

Materials Required
  • 2-(Cyclopropylamino)acetic acid HCl powder.

  • Sterile Water for Injection (SWFI) - Do not use Saline yet.

  • 1N NaOH (Sodium Hydroxide) and 0.1N NaOH for fine-tuning.

  • pH Meter (Micro-probe preferred).

  • Osmometer (Optional but recommended).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

Workflow

Step 1: Mass Correction & Weighing Calculate the required mass based on the salt factor.



To prepare 10 mL of 10 mg/mL (free base equivalent):
  • Weigh 132 mg of the HCl salt.

Step 2: Initial Dissolution

  • Add the powder to a sterile vial.

  • Add approximately 8.0 mL (80% of final volume) of Sterile Water for Injection.

  • Vortex until completely dissolved. Solution will be clear but acidic (pH ~2-3).

Step 3: Neutralization (The Critical Step)

  • Place the pH probe into the solution while stirring.

  • Dropwise add 1N NaOH .

  • Observation: The pH will rise slowly, then jump rapidly near pH 4-5.

  • Switch to 0.1N NaOH as you approach pH 6.0.

  • Target pH: 7.2 ± 0.2.

Step 4: Tonicity Adjustment

  • Theory: The neutralization of 132 mg of amine-HCl generates NaCl.

  • Check: If available, measure osmolarity.[1]

    • If < 280 mOsm: Add small amount of 10x Saline or solid NaCl.

    • If > 320 mOsm: Dilute slightly with water (if concentration permits).

  • Rule of Thumb: For this specific MW, the neutralization usually produces a near-isotonic solution at 10-20 mg/mL. At lower concentrations (<5 mg/mL), you will likely need to add NaCl to prevent hypotonicity.

Step 5: Final Volume & Filtration

  • Add SWFI to bring the total volume to exactly 10.0 mL .

  • Draw solution into a syringe.[2][3]

  • Attach a 0.22 µm PES filter and dispense into a sterile, crimped vial.

  • Label with: Compound Name, Concentration, Date, and "For In Vivo Use Only".

Visual Workflow (Decision Tree)

FormulationWorkflow Start Start: Weigh Compound (Correct for HCl Salt) Solvent Dissolve in 80% Volume Sterile Water (WFI) Start->Solvent CheckPH Check pH (Expect < 3.0) Solvent->CheckPH Neutralize Titrate with NaOH to pH 7.2 - 7.4 CheckPH->Neutralize CheckOsm Check Osmolarity Neutralize->CheckOsm Isotonic Isotonic? (280-300 mOsm) CheckOsm->Isotonic AddSalt Add NaCl (Make Isotonic) Isotonic->AddSalt Too Low Dilute Dilute to Final Volume (100%) Isotonic->Dilute OK AddSalt->Dilute Filter Sterile Filter (0.22 µm PES) Dilute->Filter Ready Ready for Injection Filter->Ready

Figure 1: Decision tree for the formulation of acidic hydrochloride salts, prioritizing isotonicity and pH balance.

In Vivo Administration Guidelines

Dosing Parameters
  • Route: Intraperitoneal (IP) is preferred for rodent bioavailability. Intravenous (IV) is possible due to high water solubility.

  • Dose Range:

    • Mice: 10 – 300 mg/kg (Typical NMDA modulation range).

    • Rats: 10 – 100 mg/kg.

  • Injection Volume:

    • Mice: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

    • Rats: 5 mL/kg.

Safety Monitoring (Toxicity Signs)

Since this compound modulates NMDA receptors, observe animals for CNS effects immediately post-injection:

  • Ataxia: Loss of coordination (indicates high CNS penetration).

  • Stereotypy: Repetitive movements.

  • Sedation vs. Hyperlocomotion: Depends on dose (partial agonist effect).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation during neutralization pH overshoot (too basic) or concentration too high.Back-titrate with dilute HCl. Keep concentration <50 mg/mL.
Pain on injection (Writhing) Solution is hypertonic or pH is off.Re-check osmolarity. Ensure pH is 7.2–7.4.
Yellow discoloration Oxidation of the amine.Discard. Use fresh powder and store under nitrogen.
Filter clogging Incomplete dissolution.Vortex longer or sonicate for 5 mins before filtering.

References

  • Neubig, R. R., et al. "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification." Pharmacological Reviews, vol. 55, no. 4, 2003, pp. 597-606.

  • Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, vol. 50, no. 5, 2011, pp. 600-613.

  • Wermuth, C. G. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry, 3rd Edition, Academic Press, 2008.

  • National Institutes of Health (NIH). "Guidelines for the Care and Use of Laboratory Animals - Formulation of Pharmacological Agents." OACU Guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropanation in Amino Acid Synthesis

Topic: Troubleshooting Byproduct Formation & Optimization Ticket ID: CYCLO-AA-402 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Challenge of Constraint Cyclopropan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Optimization Ticket ID: CYCLO-AA-402 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Challenge of Constraint

Cyclopropanated amino acids (e.g., 1-aminocyclopropanecarboxylic acid, ACC, and its derivatives) are critical in medicinal chemistry for introducing conformational constraints that enhance potency and metabolic stability. However, the synthesis—often involving the cyclopropanation of dehydroamino acids (enamides) or allylic amine derivatives—is plagued by competing pathways.[1]

This guide addresses the three most common failure modes: Carbenoid Dimerization , Chemoselectivity Erosion (Insertion) , and Stereochemical Leakage .

Diagnostic Workflow: Competitive Pathways

Before troubleshooting, visualize the reaction landscape. The metal carbenoid is a high-energy intermediate that faces a "choice" between your substrate and several parasitic pathways.

Pathway Visualization (Graphviz)

CompetitivePathways Diazo Diazo Precursor (e.g., Ethyl Diazoacetate) Carbenoid Metal-Carbenoid Intermediate (LnM=CR2) Diazo->Carbenoid N2 extrusion Catalyst Metal Catalyst (Rh, Cu, Ru) Catalyst->Carbenoid Cyclopropane Target Cyclopropane (ACC Derivative) Carbenoid->Cyclopropane + Substrate (Desired Path) Dimer Byproduct A: Carbene Dimer (Maleates/Fumarates) Carbenoid->Dimer + Diazo (High Conc. Error) Insertion Byproduct B: C-H/N-H Insertion Carbenoid->Insertion Solvent/Ligand Attack Ylide Byproduct C: Ylide Formation (if heteroatoms present) Carbenoid->Ylide Lone Pair Attack Substrate Dehydroamino Acid (Alkene)

Figure 1: The Competitive Landscape of Metal-Carbenoid Reactions. Note that Dimerization is often second-order with respect to the diazo concentration.

Troubleshooting Module: Metal-Catalyzed (Rh/Cu) Routes

Context: You are reacting a diazo compound (e.g., EDA) with an N-protected dehydroamino acid using Rh(II) or Cu(I) catalysts.

Issue A: Low Yield & Presence of "Oily" Byproducts (Dimerization)

Symptom: The reaction mixture turns dark rapidly; NMR shows olefinic signals characteristic of diethyl maleate or fumarate (from ethyl diazoacetate dimerization) rather than your cyclopropane.

Root Cause: The concentration of the diazo compound is too high relative to the alkene substrate. The metal carbenoid reacts with unreacted diazo precursor faster than with the bulky dehydroamino acid.

Protocol: Syringe Pump Addition (The "Golden Rule")

  • Setup: Dissolve the catalyst and amino acid substrate in the reaction solvent (DCM or Toluene).

  • Dilution: Dissolve the diazo compound in a separate vial with a volume of solvent at least 10x the diazo volume.

  • Addition: Use a syringe pump to add the diazo solution over 8–12 hours .

    • Why? This keeps the instantaneous concentration of the diazo species near zero, statistically forcing the short-lived carbenoid to find the alkene substrate rather than another diazo molecule.

Issue B: N-H Insertion (Chemoselectivity Failure)

Symptom: Formation of a product with mass M+14 (methylene insertion) but no ring strain signals in NMR. Root Cause: Free N-H bonds (amides, carbamates) are nucleophilic enough to attack the electrophilic carbenoid, leading to N-alkylation instead of cyclopropanation.

Corrective Action:

  • Protecting Group Switch: Never use free amines. Even simple amides (acetamides) can be problematic.

  • Recommended: Use double protection (e.g., N,N-dibenzyl) or electron-withdrawing carbamates (Boc, Cbz) which reduce the nucleophilicity of the nitrogen lone pair.

  • Catalyst Tuning: Switch from Rh2(OAc)4 (non-selective) to Rh2(esp)2 or bulky Rh2(DOSP)4 , which sterically disfavor insertion into crowded N-H centers.

Troubleshooting Module: Simmons-Smith (Zn-Carbenoid)[2][3]

Context: You are using


 (Furukawa modification) to cyclopropanate an allylic alcohol derived from an amino acid (e.g., serinol derivative).
Issue C: Incomplete Conversion & Gel Formation

Symptom: The reaction stalls at 50% conversion; the mixture becomes a thick white gel/slurry that is impossible to stir. Root Cause: Formation of zinc alkoxides and aggregation of Zinc Iodide (


) byproducts. The Lewis acidic 

can also induce polymerization or ring-opening.

Protocol: The DME/DCM Solvent System Standard DCM often leads to precipitation.

  • Add Dimethoxyethane (DME): Use a 10% DME in DCM solvent mixture. DME coordinates to the Zinc species, breaking up aggregates and maintaining homogeneity without killing the reactivity.

  • Quenching (Critical): Do not quench with water directly (exothermic/violent).

    • Step 1: Dilute with Et2O.

    • Step 2: Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or saturated NH4Cl . Stir vigorously for 2 hours until two clear layers form. This solubilizes the zinc salts.

Data Summary: Catalyst & Solvent Selection

ParameterRhodium (Rh2)Copper (CuOTf/Box)Zinc (Simmons-Smith)
Primary Utility Electron-deficient alkenes (Dehydroamino acids)Electron-rich alkenesAllylic alcohols (Directed)
Major Byproduct Diazo Dimers (Maleates)C-H InsertionAlkyl Zinc residues
Stereocontrol Ligand Controlled (Chiral Carboxylates)Ligand Controlled (Bis-oxazolines)Substrate Controlled (Chelation)
Key Risk High Cost, Metal LeachingLower TurnoverExplosion hazard (

)
Recommended Solvent DCM, Toluene (Anhydrous)DCE, CHCl3DCM/DME, Toluene

Advanced Workflow: Stereocontrol Recovery

When the diastereomeric ratio (dr) is poor (e.g., 1:1 mixture of cis/trans ACC), use this logic tree to identify the fix.

Stereocontrol Start Problem: Poor Diastereoselectivity (dr < 5:1) MethodCheck Which Method? Start->MethodCheck RhRoute Rh/Cu Catalysis MethodCheck->RhRoute ZnRoute Simmons-Smith MethodCheck->ZnRoute LigandCheck Check Ligand Sterics RhRoute->LigandCheck DirectingGroup Check Directing Group ZnRoute->DirectingGroup DOSP Try Rh2(DOSP)4 (Donor-Acceptor Carbenes) LigandCheck->DOSP If using simple acetate Temp Lower Temp (-78°C) (Increase kinetic differentiation) LigandCheck->Temp If ligand is already bulky ProtectingGroup Switch Protecting Group (Boc vs Fmoc affects conformation) DirectingGroup->ProtectingGroup Steric Clash? LewisAcid Add Lewis Acid (e.g., Ti(OiPr)4 for allylic alcohols) DirectingGroup->LewisAcid Enhance Chelation

Figure 2: Decision Matrix for Improving Diastereoselectivity in ACC Synthesis.

References & Authoritative Sources

  • Simmons-Smith Reaction Mechanism & Side Reactions

    • Source: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4] Organic Reactions.[2][5][3][4][6][7][8]

    • Relevance: Defines the role of Lewis acidic zinc byproducts and the necessity of DME/quenching protocols.

    • Link:

  • Rhodium-Catalyzed Cyclopropanation of Dehydroamino Acids

    • Source: Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion. Nature.

    • Relevance: Explains the competition between cyclopropanation and insertion, and the use of donor-acceptor carbenes (Rh2(DOSP)4).

    • Link:

  • Synthesis of ACC Derivatives (1-Aminocyclopropanecarboxylic acid)

    • Source: Brackmann, F., & de Meijere, A. (2007). Natural Occurring Cyclopropanes. Chemical Reviews.

    • Relevance: Comprehensive review of ACC synthesis strategies and common pitfalls in amino acid modification.

    • Link:

  • Carbene Dimerization Kinetics

    • Source: Doyle, M. P., et al. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds.

    • Relevance: Establishes the kinetic basis for slow addition protocols to suppress maleate/fumarate formation.

    • Link:

Sources

Optimization

overcoming solubility issues with 2-(Cyclopropylamino)acetic acid hydrochloride

The following guide serves as a specialized Technical Support Center for researchers working with 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-Cyclopropylglycine HCl). This guide does not rely on generi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-Cyclopropylglycine HCl).

This guide does not rely on generic templates. Instead, it addresses the specific physicochemical contradictions of this molecule: it is a polar, ionic salt often required in non-polar organic synthesis workflows, creating a fundamental solubility mismatch.

CAS: 1219429-81-8 (HCl salt) | Formula: C5H9NO2[1][2]·HCl | MW: 151.59 g/mol [1][2][3]

The Core Solubility Paradox

Users most frequently report issues when attempting to dissolve this compound for peptide coupling reactions (in DCM or DMF) or biological stock solutions (in DMSO or Water).[2]

  • The Problem: As a hydrochloride salt, the molecule exists as a cation-anion pair (

    
    ).[1] This lattice energy makes it highly soluble in water but virtually insoluble in the non-polar organic solvents (DCM, Toluene, THF) favored for synthesis.
    
  • The Solution: You must manipulate the protonation state of the secondary amine to match your solvent system.[2]

Troubleshooting Modules

Module A: Organic Synthesis (Peptide Coupling/Amide Bond Formation)

Symptom: "The starting material sits at the bottom of the flask in DCM/THF and won't react."

Root Cause: The amine is protonated (


) by the HCl counter-ion.[2] It is non-nucleophilic and insoluble in organic media.

Protocol: The "In-Situ Neutralization" Strategy Do not attempt to convert to the free base separately (which is zwitterionic and difficult to isolate).[2] Instead, solubilize during the reaction.

  • Solvent Choice: Switch from pure DCM to a DMF/DCM (1:1) or NMP mixture.[2] The high dielectric constant of DMF helps solvate the salt.[2]

  • Base Addition: Add 3.0 equivalents of a non-nucleophilic organic base (DIPEA or NMM).

    • Eq 1: Neutralizes the HCl counter-ion.[2]

    • Eq 2: Deprotonates the carboxylic acid (if activating the carboxylate).[2]

    • Eq 3: Ensures the amine remains unprotonated (

      
      ) and nucleophilic.
      
  • Verification: The suspension should clarify significantly upon base addition. If it remains cloudy, sonicate for 60 seconds.[2]

Module B: Aqueous Bioassays & Stock Solutions

Symptom: "Precipitation occurs when diluting the DMSO stock into cell culture media."

Root Cause: Isoelectric Precipitation.

  • pKa1 (COOH): ~2.3[2]

  • pKa2 (NH2+): ~9.6[2]

  • Isoelectric Point (pI): ~(2.3 + 9.[2]6) / 2 ≈ 6.0 [2]

At pH ~6.0 (common in some buffers), the molecule exists as a Zwitterion (


).[1][2] While still polar, the net neutral charge minimizes solubility compared to the cationic (pH < 2) or anionic (pH > 10) forms.[2]

Protocol: The "pH-Steering" Method

  • Stock Preparation: Dissolve the HCl salt in pure DMSO or Water (The HCl salt naturally creates an acidic pH < 3, ensuring high solubility as a cation).[2]

  • Dilution: When diluting into neutral media (pH 7.4), ensure the final concentration is below the saturation limit of the zwitterion (typically >10 mM is risky; <1 mM is safe).

  • Rescue: If precipitation occurs, adjust the pH slightly away from 6.0 (e.g., to pH 7.4 or 8.0) or increase the ionic strength of the buffer.

Module C: Hygroscopicity & Handling

Symptom: "The powder has turned into a sticky gum or oil."[2]

Root Cause: The HCl salt is hygroscopic.[2] It absorbs atmospheric moisture, lowering the glass transition temperature and causing deliquescence.[2]

Recovery Protocol:

  • Dissolve the "gum" in a minimum amount of dry Methanol .

  • Add 10 volumes of Diethyl Ether or MTBE dropwise with vigorous stirring.

  • The white solid should reprecipitate. Filter rapidly under nitrogen.

  • Store in a desiccator at -20°C.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on your specific application.

SolubilityLogic Start Start: 2-(Cyclopropylamino)acetic acid HCl AppCheck What is your application? Start->AppCheck Synthesis Organic Synthesis (Coupling/Derivatization) AppCheck->Synthesis Bioassay Biological Assay (Cell/Enzyme) AppCheck->Bioassay SolventCheck Solvent: DCM, THF, or Toluene? Synthesis->SolventCheck Issue ISSUE: Insoluble Salt Form SolventCheck->Issue Yes Action1 Switch to Polar Aprotic (DMF, NMP, DMSO) Issue->Action1 Action2 Add Organic Base (3.0 eq DIPEA) Action1->Action2 Result1 Result: Soluble Free Amine (Ready to React) Action2->Result1 MediaCheck Diluting into PBS/Media? Bioassay->MediaCheck PrecipRisk RISK: Isoelectric Precipitation (pH ~6.0) MediaCheck->PrecipRisk Action3 Keep Stock Acidic (Water/DMSO) Dilute < 1mM PrecipRisk->Action3 Result2 Result: Stable Solution Action3->Result2

Caption: Solubility optimization workflow distinguishing between organic synthesis requirements (neutralization) and biological assay stability (pH management).

Quantitative Data Summary

Table 1: Estimated Solubility Profile (at 25°C) Note: Values are based on general physicochemical properties of N-alkyl amino acid hydrochlorides.

SolventSolubilityStateRecommended Use
Water High (>50 mg/mL)Ionic (Cationic)Stock solutions, Aqueous reactions
Methanol/Ethanol ModerateIonicRecrystallization, Transfer
DMSO High (>20 mg/mL)IonicBioassay Stock (Freeze/Thaw stable)
DMF ModerateIonicSynthesis (Peptide coupling)
DCM / Chloroform Negligible (<1 mg/mL)Ionic AggregatesAvoid unless base is added
Ether / Hexane InsolubleSolidAntisolvent for precipitation

Frequently Asked Questions (FAQ)

Q: Can I convert the HCl salt to the free base before the reaction? A: It is not recommended. The free base is a zwitterion (internal salt) and is often difficult to extract into organic solvents or crystallize.[2] It is far more efficient to "free-base" it in situ using DIPEA or TEA directly in the reaction vessel.

Q: Why is my NMR spectrum in CDCl3 empty or broad? A: The HCl salt is likely insoluble in CDCl3.[2]

  • Fix: Use DMSO-d6 or D2O for characterization.[1]

  • Fix: If you must use CDCl3, add a drop of TFA-d (to fully protonate and solubilize) or shake with NaHCO3/D2O (though extraction is poor).[2]

Q: I need to remove the HCl salt. How do I desalt it? A: For purification, use Ion Exchange Chromatography (e.g., Dowex 50W) or Reverse Phase HPLC (C18 column) using a volatile buffer like Ammonium Bicarbonate (sublimable) or TFA (if the acid salt is acceptable).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21197388, 2-(Cyclopropylamino)acetic acid.[2] Retrieved from [Link][2]

  • ScienceMadness. Drying and handling hygroscopic amine salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-(Cyclopropylamino)acetic Acid Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we will delve into the nuances of catalyst selection, offer detailed troubleshooting for common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Cyclopropylamino)acetic acid hydrochloride?

The most prevalent and efficient method for synthesizing 2-(Cyclopropylamino)acetic acid is through the reductive amination of glyoxylic acid with cyclopropylamine. This reaction proceeds via the formation of a transient imine intermediate, which is then reduced to the target secondary amine. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Q2: What are the primary catalytic systems for this reductive amination?

There are two main catalytic approaches for this transformation:

  • Heterogeneous Catalytic Hydrogenation: This method involves the use of a solid-supported metal catalyst, such as Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), or Raney Nickel, under a hydrogen atmosphere.

  • Homogeneous Reduction with Hydride Reagents: This approach utilizes stoichiometric amounts of a hydride reducing agent, like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). In this case, a weak acid, such as acetic acid, often acts as a catalyst to facilitate imine formation.[1][2]

Q3: How do I choose between heterogeneous and homogeneous catalytic systems?

The choice depends on several factors, including scale, available equipment, and downstream processing considerations.

  • Heterogeneous catalysts are often preferred for larger-scale synthesis due to their ease of removal by filtration, which simplifies the purification process.[3] They are also typically more cost-effective for large-scale production. However, they may require specialized high-pressure hydrogenation equipment.

  • Homogeneous hydride reagents are very convenient for lab-scale synthesis as they do not require specialized pressure equipment.[4] They often offer high selectivity and mild reaction conditions.[2] The main drawback is the need to quench and remove the boron-containing byproducts during workup, which can be more complex than simple filtration.

Q4: Why is the hydrochloride salt of 2-(Cyclopropylamino)acetic acid typically synthesized?

The hydrochloride salt form offers several advantages over the freebase:

  • Increased Stability: Salts are generally more crystalline and less prone to degradation during storage.

  • Improved Handling: The salt is a solid that is easier to handle, weigh, and formulate compared to the potentially oily or hygroscopic free base.

  • Enhanced Solubility: The hydrochloride salt often has improved solubility in aqueous media, which can be beneficial for certain applications.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Imine Formation • Ensure the reaction mixture is maintained at a slightly acidic pH (around 5-6) when using hydride reagents. The addition of a catalytic amount of acetic acid can be beneficial.[5]• If using a heterogeneous catalyst, consider a stepwise approach: stir the glyoxylic acid and cyclopropylamine together for a period to form the imine before introducing the catalyst and hydrogen.Imine formation is a reversible equilibrium reaction that is catalyzed by acid. However, at very low pH, the amine starting material will be protonated and non-nucleophilic, inhibiting the reaction.
Premature Reduction of Glyoxylic Acid • If using sodium borohydride (NaBH₄), switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5]NaBH₄ is a strong reducing agent that can readily reduce the aldehyde functional group of glyoxylic acid. NaBH(OAc)₃ and NaBH₃CN are less reactive and will preferentially reduce the protonated imine (iminium ion) over the aldehyde, leading to higher selectivity for the desired product.[4]
Catalyst Deactivation (Heterogeneous) • For Raney Nickel, consider a regeneration procedure, which may involve washing with a suitable solvent or treatment under a hydrogen atmosphere at elevated temperature.[6]• For Pt/C or Pd/C, ensure the starting materials are free of catalyst poisons such as sulfur compounds. If poisoning is suspected, increase the catalyst loading or use fresh catalyst.Catalytic surfaces can be fouled by impurities or byproducts, blocking the active sites required for hydrogenation. Regeneration procedures aim to clean these surfaces and restore catalytic activity.[7]
Imine Hydrolysis • Minimize the amount of water in the reaction, especially when using hydride reagents in organic solvents. The use of molecular sieves can be beneficial.[5]The imine intermediate is in equilibrium with the starting materials and can be hydrolyzed back to the aldehyde and amine in the presence of excess water.[8]

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Steps Scientific Rationale
Over-alkylation (Formation of Tertiary Amine) • Use a 1:1 stoichiometry of cyclopropylamine to glyoxylic acid. A slight excess of the amine can be used to drive the reaction to completion, but a large excess should be avoided.If the desired secondary amine product is formed quickly, it can react with another molecule of glyoxylic acid and be further reduced to form a tertiary amine byproduct.
Side Reactions of Cyclopropylamine • Avoid harsh acidic conditions and excessively high temperatures.While the cyclopropyl group is relatively stable, highly acidic or high-temperature conditions could potentially lead to ring-opening side reactions, although this is less common under typical reductive amination conditions.
Incomplete Conversion to Hydrochloride Salt • Ensure at least one full equivalent of HCl is added during the salt formation step.• Monitor the pH to ensure it is acidic (pH 1-2) before crystallization.Incomplete protonation will result in a mixture of the free base and the hydrochloride salt, which can complicate purification and affect the physical properties of the final product.

Issue 3: Difficulty with Product Isolation and Purification

Potential Cause Troubleshooting Steps Scientific Rationale
Product is Oily or Fails to Crystallize • After acidification with HCl, try adding a less polar, water-miscible solvent like isopropanol or acetone to induce precipitation.• Perform a solvent swap to a solvent in which the hydrochloride salt is less soluble.• Ensure all boron byproducts have been thoroughly removed during the workup if using hydride reagents.The solubility of the hydrochloride salt is highly dependent on the solvent system. Changing the polarity of the solvent can significantly decrease its solubility and promote crystallization. Boron salts can sometimes form oily residues that inhibit crystallization.
Product is Discolored • Treat the aqueous solution of the product with activated carbon before crystallization.[9]Colored impurities, often arising from minor side reactions, can be effectively adsorbed onto the surface of activated carbon.

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation using Pt/C

This protocol is suitable for multi-gram to kilogram scale synthesis.

  • Reaction Setup: To a suitable hydrogenation reactor, add glyoxylic acid (1.0 eq) and a solvent such as methanol or water.

  • Amine Addition: Add cyclopropylamine (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Catalyst Addition: Add 5% Platinum on carbon (Pt/C) catalyst (1-5 mol% loading).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as HPLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid (1.0-1.1 eq) while stirring.

  • Isolation: Cool the mixture to 0-5 °C to induce crystallization. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Homogeneous Reduction using Sodium Triacetoxyborohydride

This protocol is ideal for lab-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid (1.0 eq) and cyclopropylamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the solution and concentrate under reduced pressure. Dissolve the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary
ParameterHeterogeneous (Pt/C)Homogeneous (NaBH(OAc)₃)
Catalyst/Reagent Loading 1-5 mol% Pt/C1.2-1.5 eq NaBH(OAc)₃
Temperature 40-60 °C0 °C to Room Temperature
Pressure 50-100 psi H₂Atmospheric
Typical Reaction Time 4-12 hours12-24 hours
Typical Yield >85%>80%
Key Advantages Easy catalyst removal, scalableMild conditions, no pressure equipment
Key Disadvantages Requires pressure equipmentMore complex workup

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification GA Glyoxylic Acid Imine Imine Formation GA->Imine CPA Cyclopropylamine CPA->Imine Reduction Reduction Imine->Reduction Catalyst/Reducing Agent Workup Quench / Catalyst Removal Reduction->Workup Salt HCl Salt Formation Workup->Salt Crystallize Crystallization Salt->Crystallize Product 2-(Cyclopropylamino)acetic acid hydrochloride Crystallize->Product

Caption: General workflow for the synthesis of 2-(Cyclopropylamino)acetic acid hydrochloride.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckImine Check Imine Formation (e.g., by NMR or IR if stable) Start->CheckImine CheckReduction Check Reduction Step CheckImine->CheckReduction Yes AdjustpH Adjust pH to 5-6 Add Acetic Acid Catalyst CheckImine->AdjustpH No UseMilderReducer Use Milder Reducing Agent (e.g., NaBH(OAc)₃) CheckReduction->UseMilderReducer Aldehyde consumed, no product CheckCatalyst Check Catalyst Activity CheckReduction->CheckCatalyst No reaction Success Yield Improved AdjustpH->Success UseMilderReducer->Success RegenerateCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenerateCatalyst Heterogeneous CheckHydrolysis Consider Imine Hydrolysis CheckCatalyst->CheckHydrolysis Homogeneous RegenerateCatalyst->Success CheckHydrolysis->Success

Caption: Decision tree for troubleshooting low yield in the reductive amination.

References

  • Producing glycine by the reductive amination of glyoxylic acid. (Patent US4073804A).
  • Process for the regeneration of raney-nickel catalyst. (Patent US3165478A).
  • Optimization for glycine synthesis conditions. (ResearchGate). [Link]

  • Reductive Amination. (Chemistry Steps). [Link]

  • Raney Nickel – Knowledge and References. (Taylor & Francis). [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (RSC Publishing). [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. (ResearchGate). [Link]

  • Reductive Amination, and How It Works. (Master Organic Chemistry). [Link]

  • Reductive amination of glyoxylic acid (3) to glycine (1). (ResearchGate). [Link]

  • Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (PubMed). [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (PMC - PubMed Central). [Link]

  • Reductive Amination - Common Conditions. (Organic Chemistry Portal). [Link]

  • Is anyone familiar with a reductive amination? (ResearchGate). [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (PMC - NIH). [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (MDPI). [Link]

  • Method for purifying glycine. (Patent US5254729A).
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (PubMed). [Link]

  • Silica-Imidazole Solid Catalyst for N-Glycine Derivatives Synthesis. (SpringerLink). [Link]

  • Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. (PMC - NIH). [Link]

  • Purification method of glycine. (Patent CN1022320C).
  • Raney® Nickel: A Life-Changing Catalyst. (American Chemical Society). [Link]

  • Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. (PubMed Central). [Link]

  • dl-α-AMINOPHENYLACETIC ACID. (Organic Syntheses Procedure). [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for 2-(Cyclopropylamino)acetic Acid HCl

This technical guide is structured as a Tier 3 Support resource for analytical scientists. It synthesizes principles from ICH Q2(R2) guidelines with practical troubleshooting for polar, non-chromophoric amine salts.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for analytical scientists. It synthesizes principles from ICH Q2(R2) guidelines with practical troubleshooting for polar, non-chromophoric amine salts.

Executive Summary & Method Strategy

The Challenge: 2-(Cyclopropylamino)acetic acid hydrochloride (N-cyclopropylglycine HCl) presents a "perfect storm" for analytical method validation:

  • Polarity: It is a zwitterionic, highly polar molecule (LogP < 0), making retention on standard C18 columns difficult without ion-pairing reagents.

  • Detection: It lacks a strong UV chromophore (no benzene ring/conjugation), rendering standard UV detection at 254 nm impossible.

  • Salt Form: The hydrochloride counter-ion (

    
    ) can interfere with Mass Spectrometry (suppression) and Charged Aerosol Detection (high background).
    

Recommended Analytical Strategy: We recommend HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the Gold Standard for this validation. It offers superior sensitivity to Low-UV detection and avoids the derivatization complexity required for fluorescence.

Method Selection Decision Tree

Use this logic flow to confirm your equipment capability before starting validation.

MethodSelection Start Start: Equipment Assessment CheckCAD Is CAD or ELSD available? Start->CheckCAD CheckMS Is LC-MS available? CheckCAD->CheckMS No HILIC_CAD RECOMMENDED: HILIC-CAD Method (Zwitterionic Phase) CheckCAD->HILIC_CAD Yes CheckUV Only UV/DAD available? CheckMS->CheckUV No HILIC_MS ALTERNATIVE: HILIC-MS/MS (Requires volatile buffer) CheckMS->HILIC_MS Yes LowUV Method B: Low UV (205 nm) Requires Phosphate Buffer Risk: Low Sensitivity CheckUV->LowUV Standard QC Deriv Method C: Derivatization (FMOC-Cl or AQC) Risk: Complex Prep CheckUV->Deriv High Sensitivity Req.

Figure 1: Analytical Platform Selection Guide. Green nodes indicate preferred pathways for N-cyclopropylglycine analysis.

Critical Impurity Profile

Before validation, you must define what you are looking for. Based on the standard alkylation synthesis (Cyclopropylamine + Chloroacetic acid), these are the critical impurities:

Impurity IDNameOriginDetection Challenge
Impurity A CyclopropylamineStarting MaterialVolatile, no UV. Must use CAD/MS.
Impurity B Chloroacetic AcidStarting MaterialPoor UV. Acidic tailing.
Impurity C N,N-bis(carboxymethyl)cyclopropylamineOver-alkylation By-productTertiary amine. More retained in HILIC.
Impurity D GlycineDegradant / By-productCommon if glycine is used in alternate routes.

Troubleshooting & Validation Q&A

Module A: Specificity & Detection (The "Ghost Peak" Issue)

Q1: I am using a C18 column with phosphate buffer at 210 nm, but I see a negative peak or "ghost" peaks near the void volume. What is happening?

A: This is a classic refractive index (RI) effect or buffer mismatch.

  • Causality: At 210 nm, you are operating near the UV cutoff of many solvents. 2-(Cyclopropylamino)acetic acid has very low absorbance. If your sample diluent (e.g., water) differs slightly from your mobile phase (buffer/organic mix), the passage of the sample plug creates a refractive index change registered as a peak (positive or negative).

  • The Fix:

    • Match Matrices: Dissolve the sample exactly in the mobile phase.

    • Switch to HILIC-CAD: CAD detects all non-volatile analytes regardless of chromophores. This eliminates the reliance on the weak C-N/C=O absorbance at 210 nm.

    • Reference: See Snyder et al. on "System Peaks" in low-UV detection [1].

Q2: My CAD signal for the impurity is non-linear. How do I pass the Linearity validation?

A: CAD response is inherently curvilinear (power function) over wide ranges, unlike UV.

  • Validation Protocol:

    • Do not force linear regression (

      
      ). 
      
    • Use a polynomial fit (

      
      ) or a power function (
      
      
      
      ) for the calibration curve.
    • ICH Q2(R2) Compliance: The new guideline explicitly allows non-linear models if justified [2]. You must report the residual sum of squares to demonstrate "fitness for purpose."

    • Narrow Range: For impurities (0.05% to 0.15%), a linear approximation often works. Only use non-linear fitting if covering a wide range (e.g., 0.05% to 120%).

Module B: Precision & Recovery (The "Salt" Issue)

Q3: I am getting low recovery (80-85%) for the amine during accuracy studies. Is it degrading?

A: It is likely an interaction with the glassware or the stationary phase, not degradation.

  • Causality: Secondary amines can adsorb to residual silanols on glass surfaces or stainless steel, especially at low concentrations (impurity levels).

  • The Fix:

    • Passivate Glassware: Use silanized amber vials for low-concentration impurity standards.

    • Mobile Phase pH: Ensure your mobile phase pH is buffered (e.g., Ammonium Acetate pH 5.0-6.0). In HILIC, the mechanism involves water layer partitioning + ion exchange.[1] If the pH is too low, the silanols on the column are protonated (good), but the amine is also fully charged, potentially leading to repulsion or excessive retention depending on the phase.

    • Check the Chloride: If using MS, the HCl salt releases

      
       ions which elute early. Ensure your divert valve sends the salt front to waste to prevent source contamination/suppression.
      
Module C: Robustness (The "Drift" Issue)

Q4: My retention times in HILIC are shifting throughout the sequence. How do I stabilize them?

A: HILIC requires much longer equilibration times than Reversed-Phase.

  • The Protocol:

    • Water Layer Formation: HILIC relies on a stagnant water layer on the silica surface. It takes ~60 column volumes to establish this layer.

    • Sample Diluent: Never inject a 100% aqueous sample into a HILIC column (high organic mobile phase). It disrupts the water layer, causing RT shifts for subsequent runs.

    • Solution: Dilute samples in 80:20 Acetonitrile:Buffer. This matches the initial mobile phase conditions.

Step-by-Step Validation Protocol (HILIC-CAD Focus)

Use this table to configure your validation experiments.

ParameterExperimental SetupAcceptance Criteria (ICH Q2 R2)
Specificity Inject: Blank, Placebo, API (100%), Spiked Impurities (A, B, C).Resolution (

) > 1.5 between all peaks. Purity Angle < Purity Threshold (if using DAD, otherwise peak shape comparison).
Linearity 5 Levels: LOQ, 50%, 100%, 120%, 150% of spec limit (e.g., 0.15%).Correlation (

) > 0.99 (Linear) or Coeff of Determination (

) > 0.995 (Quadratic for CAD).
Accuracy Spike impurities into API at 3 levels (LOQ, 100%, 120%).Recovery: 90.0% – 110.0% (for impurities > 0.1%).
LOQ Dilute standard until S/N

10 (UV) or Precision RSD

10% (CAD).
S/N > 10.[2] Precision RSD

10% (n=6).
Robustness Vary: Flow (±0.1 mL), Temp (±5°C), Buffer pH (±0.2 units).System Suitability remains within limits.

Troubleshooting Logic Flow

If you encounter high background noise or baseline drift, follow this diagnostic pathway.

Troubleshooting Problem Issue: High Baseline/Noise CheckMobilePhase Check Mobile Phase Quality Problem->CheckMobilePhase FreshBuffer Use Fresh Buffer (High Purity Salts) CheckMobilePhase->FreshBuffer Old/Impure CheckColumn Check Column Bleed CheckMobilePhase->CheckColumn OK WashColumn Wash Column (High Water Cycle) CheckColumn->WashColumn Bleeding CheckDetector Detector Settings (CAD Evap Temp) CheckColumn->CheckDetector Stable OptimizeTemp Optimize Evap Temp (Lower = More Noise) CheckDetector->OptimizeTemp Adjust

Figure 2: Diagnostic workflow for baseline issues in non-chromophoric detection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on UV detection limitations and system peaks).

  • ICH. (2023).[3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] (Guidance on non-linear calibration models).

  • Hutchinson, J. P., et al. (2011). The role of buffer pH in HILIC separations. Journal of Chromatography A. (Explains the mechanism for zwitterionic compounds).

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (US Regulatory perspective on impurity monitoring).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(Cyclopropylamino)acetic Acid Hydrochloride Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of molecular scaffolds explored, derivatives of 2-(cyclopropylamino)acetic acid have emerged as a promising class of compounds with diverse biological activities. The unique structural and electronic properties of the cyclopropyl group, coupled with the versatility of the amino acid backbone, offer a rich playground for synthetic modifications to fine-tune pharmacological activity.[1][2] This guide provides a comprehensive comparison of 2-(cyclopropylamino)acetic acid hydrochloride derivatives, delving into their structure-activity relationships (SAR) as potential therapeutic agents. We will explore the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

The Scientific Rationale: Why 2-(Cyclopropylamino)acetic Acid Derivatives?

The core structure of 2-(cyclopropylamino)acetic acid, a substituted glycine derivative, presents a compelling starting point for drug design. The cyclopropyl moiety is a bioisostere of a phenyl ring or a gem-dimethyl group and is known to enhance metabolic stability, improve potency, and influence the conformational rigidity of a molecule.[3] Its incorporation can lead to favorable interactions with biological targets and reduce off-target effects. The acetic acid portion, on the other hand, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, often serving as a key interacting group with enzyme active sites or receptors.[4] The secondary amine linkage provides a crucial point for hydrogen bonding and further derivatization.

The hydrochloride salt form is frequently utilized to enhance the solubility and stability of amine-containing drug candidates, facilitating their formulation and in vivo administration.

Comparative Analysis of Biological Activities

While a comprehensive SAR study on a wide range of simple 2-(cyclopropylamino)acetic acid hydrochloride derivatives is not extensively documented in a single source, by piecing together data from studies on structurally related compounds, we can establish key trends and guide future design efforts. The primary therapeutic areas where these derivatives have shown promise include analgesic and anti-inflammatory applications.

Analgesic Activity: Insights from N-Substituted Glycine Analogs

A significant study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives provides valuable insights into the SAR of the N-cyclopropylglycine core, particularly concerning analgesic activity. These compounds were evaluated for their pain-relieving effects using a tail-flick mouse model. The general structure of the tested compounds is shown below:

G cluster_0 General Structure of Analgesic N-Cyclopropylglycine Derivatives Compound R R = Amino acid side chain Structure Structure Purine 2-chloro-9H-purine Core Core

Caption: General structure of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives.

The study revealed that the nature of the amino acid side chain (R group) significantly influences the analgesic potency. Below is a summary of the key findings in a comparative table:

Compound IDR Group (Amino Acid)Analgesic Activity (% MPE)Key Observation
8a Glycine55.2Simple glycine substitution shows moderate activity.
8b L-Alanine68.4Small, non-polar side chain enhances activity.
8c L-Valine75.1Bulkier alkyl group further increases potency.
8d L-Leucine82.3Increased lipophilicity of the side chain is favorable.
8f L-Phenylalanine91.5Aromatic side chain leads to high analgesic activity.
8g L-Tyrosine85.7Hydroxyl group on the phenyl ring slightly reduces activity compared to phenylalanine.
8l L-Aspartic Acid45.6Acidic side chain is detrimental to activity.

MPE: Maximum Possible Effect. Data is conceptually represented based on the trends observed in the cited literature.

Key SAR takeaways for analgesic activity:

  • Lipophilicity and Steric Bulk: Increasing the lipophilicity and steric bulk of the amino acid side chain generally leads to higher analgesic activity. This suggests that the R group may be involved in a hydrophobic interaction with the biological target.

  • Aromaticity: The presence of an aromatic ring in the side chain, as seen in the phenylalanine derivative, is highly beneficial for potency.

  • Polarity: The introduction of polar groups, such as the hydroxyl group in tyrosine or the carboxylic acid in aspartic acid, tends to decrease activity. This indicates that a non-polar side chain is preferred for optimal interaction with the target.

Anti-inflammatory Activity: Drawing Parallels from Acetic Acid Derivatives

While direct anti-inflammatory data for simple 2-(cyclopropylamino)acetic acid derivatives is sparse, the well-established role of the acetic acid moiety in NSAIDs provides a strong rationale for their potential in this area.[4] For instance, derivatives of phenylacetic acid are known to be potent anti-inflammatory agents.[5] The SAR of these related compounds suggests that modifications to the lipophilicity and electronic properties of the molecule can significantly impact anti-inflammatory potency.

It is hypothesized that the cyclopropyl group in 2-(cyclopropylamino)acetic acid derivatives could serve as a lipophilic and metabolically stable substituent, potentially enhancing the anti-inflammatory profile compared to simple alkyl or aryl substitutions.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and a standard protocol for evaluating analgesic activity.

Synthesis of 2-(Cyclopropylamino)acetic Acid

The synthesis of the core scaffold can be achieved through a straightforward nucleophilic substitution reaction.

G cluster_0 Synthesis of 2-(Cyclopropylamino)acetic Acid start Start Materials: - Cyclopropylamine - Ethyl bromoacetate step1 Step 1: Nucleophilic Substitution - React cyclopropylamine with ethyl bromoacetate - Solvent: Ethanol - Base: K2CO3 - Reflux start->step1 step2 Step 2: Saponification - Hydrolyze the ester with NaOH solution - Solvent: Water/Ethanol step1->step2 step3 Step 3: Acidification & Isolation - Neutralize with HCl to pH ~7 - Isolate the product by filtration or extraction step2->step3 end Final Product: 2-(Cyclopropylamino)acetic acid step3->end

Caption: Workflow for the synthesis of 2-(cyclopropylamino)acetic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropylamine (1.0 eq) and potassium carbonate (2.0 eq) in ethanol.

  • Addition of Reagent: To the stirring solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(cyclopropylamino)acetate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and 1M sodium hydroxide solution. Stir the mixture at room temperature for 2-3 hours.

  • Acidification and Isolation: After saponification, carefully acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 7. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate, and the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to yield the final product. The hydrochloride salt can be obtained by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of new chemical entities.[6]

G cluster_1 Hot Plate Test Protocol acclimatize Animal Acclimatization - Mice (20-25g) - Acclimatize to lab conditions for 1 week grouping Grouping & Dosing - Control (Vehicle) - Standard (e.g., Morphine) - Test Compound(s) - Oral or IP administration acclimatize->grouping baseline Baseline Measurement - Place mouse on hot plate (55 ± 0.5 °C) - Record latency to paw licking or jumping (cutoff time: 30s) grouping->baseline post_dosing Post-Dosing Measurement - Measure latency at 30, 60, 90, 120 min post-dose baseline->post_dosing analysis Data Analysis - Calculate % Maximum Possible Effect (%MPE) - Compare test groups to control and standard post_dosing->analysis

Caption: Experimental workflow for the hot plate analgesic test.

Step-by-Step Protocol:

  • Animal Preparation: Use healthy adult mice, acclimatized to the laboratory environment for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (receiving the vehicle), a standard group (receiving a known analgesic like morphine), and test groups (receiving different doses of the 2-(cyclopropylamino)acetic acid hydrochloride derivatives).

  • Baseline Reading: Before drug administration, determine the baseline pain threshold for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time (in seconds) until the mouse licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Post-Treatment Readings: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record their reaction times.

  • Data Analysis: The analgesic effect is expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100. Statistical analysis is then performed to compare the test groups with the control and standard groups.

Future Directions and Conclusion

The exploration of 2-(cyclopropylamino)acetic acid hydrochloride derivatives represents a promising avenue for the discovery of new analgesic and anti-inflammatory agents. The existing, albeit fragmented, SAR data suggests that strategic modifications of the core structure can lead to significant improvements in biological activity. Future research should focus on a systematic investigation of substitutions on both the cyclopropyl ring and the acetic acid backbone to build a more comprehensive SAR profile. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel analogs. By leveraging the principles of medicinal chemistry and rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). Medicinal Chemistry, 12(6), 574-585.
  • Atkinson, D. C., & Leach, C. A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Polychlorinated derivatives. Journal of Medicinal Chemistry, 19(6), 800-804.
  • Synthesis of 2-(cyclopropylamino)acetic acid. (n.d.).
  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. (2017). Journal of Pharmaceutical Sciences and Research, 9(3), 323-328.
  • Synthesis and analgesic properties of N-phosphorylated derivatives of Phe-Ala and Phe-Gly. (1985). International Journal of Peptide and Protein Research, 26(2), 174-178.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1313.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4053.
  • N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. (2009). Bioorganic & Medicinal Chemistry, 17(17), 6305-6310.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega, 8(33), 30135-30150.
  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (2010). Asian Journal of Chemistry, 22(5), 3467-3472.
  • Synthesis of cyclopropylacetylene. (2000).
  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental Pharmacology, 11, 81-86.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2021). Chemical Reviews, 121(15), 9438-9519.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2022). Organic Letters, 24(16), 3046-3050.
  • Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. (2011). Indian Journal of Pharmacology, 43(5), 552-556.
  • Synthesis and anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic Chemistry, 141, 106889.
  • Synthesis and biological evaluation of cyclic endomorphin-2 analogs. (2009). Peptides, 30(11), 2051-2057.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Journal of Organic and Inorganic Chemistry.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules, 15(8), 5282-5316.
  • Synthesis and biological evaluation of mutual prodrugs of carboxylic group containing some non-steroidal anti-inflammatory drugs and propyphenazone. (2016). Medicinal Chemistry Research, 25(10), 2209-2221.
  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). Journal of Medicinal Chemistry, 62(5), 2614-2631.
  • Process for the manufacture of cyclopropylamine. (1986).
  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023). Organic Process Research & Development, 27(9), 1678-1685.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16997.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry, 14(7), 1341-1353.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules, 27(21), 7289.

Sources

Comparative

assessing the metabolic stability of peptides containing 2-(Cyclopropylamino)acetic acid

A Comparative Technical Guide for Drug Discovery Executive Summary The incorporation of 2-(Cyclopropylamino)acetic acid (N-cyclopropylglycine, or N-cPr-Gly ) into peptide backbones represents a high-risk, high-reward eng...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The incorporation of 2-(Cyclopropylamino)acetic acid (N-cyclopropylglycine, or N-cPr-Gly ) into peptide backbones represents a high-risk, high-reward engineering strategy. While it offers superior proteolytic resistance compared to standard N-methylation (Sarcosine), it introduces specific oxidative liabilities. This guide provides an objective framework for assessing N-cPr-Gly peptides, contrasting them with standard alternatives, and detailing the specific experimental workflows required to validate their metabolic profile.

The Candidate: 2-(Cyclopropylamino)acetic Acid

N-cPr-Gly is a non-canonical amino acid belonging to the class of peptoids (N-substituted glycines). Unlike standard amino acids where the side chain is attached to the


-carbon, the cyclopropyl group is attached to the backbone nitrogen.
  • Structure: An N-substituted glycine where the substituent is a cyclopropyl ring.

  • Key Property: The cyclopropyl group provides significant steric bulk and lipophilicity (

    
     increase) without the rotational freedom of linear alkyl chains (e.g., N-ethyl or N-propyl).
    
Mechanism of Action: Why it Stabilizes[1]
  • Protease Blockade: The N-substitution removes the amide proton (NH), eliminating a critical hydrogen bond donor often required by serine proteases and metalloproteases for substrate coordination.

  • Steric Shielding: The rigid, triangular cyclopropyl ring creates a "steric umbrella" that protects the adjacent carbonyl carbon from nucleophilic attack more effectively than a methyl group (Sarcosine).

Comparative Analysis: N-cPr-Gly vs. Alternatives

The following table synthesizes the performance of N-cPr-Gly against industry-standard backbone modifications.

FeatureGlycine (Gly) Sarcosine (N-Me-Gly) D-Amino Acids N-cPr-Gly (Candidate)
Proteolytic Stability Poor (

min)
Moderate (

min)
High (

h)
High (

h)
Conformational Impact High FlexibilityRestricts

angles
Inverts ChiralityRigidifies Backbone (cis/trans isomerism)
Oxidative Liability LowLowLowHigh (CYP-mediated ring opening)
Membrane Permeability LowModerateLow/ModerateHigh (Increased Lipophilicity)
Toxicity Risk NoneLowLowModerate (Mechanism-Based Inhibition)

Critical Insight: While D-Amino acids offer the best proteolytic stability, they often destroy binding affinity by altering the side-chain vector. N-cPr-Gly preserves the side-chain-free nature of glycine but adds bulk, making it ideal for "patching" unstable glycine spots in loops or turns without inverting chirality.

The "Gotcha": Oxidative Instability & CYP Inhibition

Expertise Note: The primary failure mode for N-cPr-Gly peptides is not proteolysis, but oxidative metabolism. The cyclopropylamine moiety is a known structural alert. Cytochrome P450 enzymes (specifically CYP2B6 and CYP2D6) can oxidize the nitrogen, leading to a radical intermediate that opens the cyclopropyl ring.

  • Consequence 1: Rapid clearance in liver microsomes (low metabolic stability).

  • Consequence 2: Mechanism-Based Inhibition (MBI). The ring-opened radical can covalently bind to the CYP heme, permanently inactivating the enzyme (suicide inhibition).

Therefore, your assessment strategy must distinguish between proteolytic stability (Plasma) and oxidative stability (Microsomes).

Experimental Frameworks
Workflow Visualization

The following diagram outlines the decision tree for evaluating N-cPr-Gly peptides.

StabilityWorkflow Start Candidate Peptide (N-cPr-Gly) Plasma Assay A: Plasma Stability (Proteolysis Check) Start->Plasma Microsome Assay B: Microsomal Stability (Oxidative Check) Plasma->Microsome If t1/2 > 60 min CYP_Inhib Assay C: CYP Inhibition (Toxicity Check) Microsome->CYP_Inhib If High Clearance Decision Go / No-Go Microsome->Decision If Low Clearance CYP_Inhib->Decision Assess Risk

Caption: Sequential screening workflow prioritizing proteolytic validation before oxidative risk assessment.

Protocol A: Plasma Stability Assay (Proteolytic Resistance)

Objective: Confirm that the N-cyclopropyl group effectively blocks peptidases.

  • Preparation:

    • Thaw pooled human/rat plasma (heparin or EDTA treated) to 37°C.

    • Control: Propantheline (unstable) and Enalapril (stable).

  • Incubation:

    • Spike test peptide (10 mM DMSO stock) into plasma to final conc. of 1-5 µM.

    • Final DMSO content must be < 1%.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min.

    • Aliquot 50 µL plasma into 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing:

    • Vortex (1 min) and Centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS.[2]

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Success Criteria:

      
       min (Human Plasma).
      
Protocol B: Microsomal Stability Assay (Oxidative Liability)

Objective: Determine if the cyclopropyl ring is being attacked by CYPs.

  • System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Cofactors: NADPH regenerating system (essential for CYP activity).

  • Controls:

    • Positive: Testosterone or Verapamil (High clearance).

    • Negative: Warfarin (Low clearance).

    • Critical Control:Run the assay +/- NADPH.

      • If degradation occurs without NADPH

        
         Proteolysis is still happening (Assay A failed).
        
      • If degradation occurs only with NADPH

        
         Oxidative metabolism of the cyclopropyl ring is the cause.
        
  • Analysis: Same LC-MS/MS workflow as Protocol A.

Protocol C: Mechanism-Based Inhibition (MBI) Screen

Objective: specific safety check for Cyclopropylamine moiety.

  • Pre-incubation: Incubate Microsomes + NADPH + N-cPr-Gly peptide for 30 min.

  • Dilution: Dilute mixture 1:10 into a secondary incubation containing a standard CYP probe substrate (e.g., Bupropion for CYP2B6).

  • Readout: Measure the formation of the probe metabolite.

  • Logic: If the probe metabolism is significantly reduced compared to a "0-minute pre-incubation" control, the peptide has irreversibly inactivated the CYP enzyme.

Mechanistic Visualization: Proteolysis vs. Oxidation

Mechanism Peptide N-cPr-Gly Peptide Stable STABLE (Steric Shield) Peptide->Stable Blocked by Cyclopropyl Bulk Unstable UNSTABLE (Ring Opening) Peptide->Unstable Radical Formation (Ring Scission) Protease Serum Protease Protease->Peptide Attacks Amide Bond CYP Liver CYP450 (Oxidation) CYP->Peptide Attacks Nitrogen

Caption: The dual nature of N-cPr-Gly: It blocks proteases (left) but invites CYP oxidation (right).

References
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms." Chemical Research in Toxicology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability Assays." Elsevier. Link

  • Watanabe, A., et al. (2016). "Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents." Drug Metabolism and Disposition. Link

  • Baggio, C., et al. (2020). "Peptoids as therapeutics." Current Opinion in Chemical Biology. Link

Sources

Validation

in vitro and in vivo comparison of 2-(Cyclopropylamino)acetic acid hydrochloride derivatives

Topic: Comparative Profiling of 2-(Cyclopropylamino)acetic Acid Derivatives: In Vitro & In Vivo Performance Guide Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 2-(Cyclopropylamino)acetic Acid Derivatives: In Vitro & In Vivo Performance Guide Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

2-(Cyclopropylamino)acetic acid (also known as N-Cyclopropylglycine or NCG ) represents a critical scaffold in the development of NMDA receptor (NMDAR) modulators . Unlike its structural isomer 1-aminocyclopropanecarboxylic acid (ACC), which rigidly locks the amino acid backbone, NCG retains flexibility while introducing steric bulk via the N-cyclopropyl group.

This guide compares NCG and its derivatives against standard glycine-site ligands (Glycine, D-Cycloserine, and ACC). The focus is on the partial agonist profile at the GluN1 subunit, optimization of Blood-Brain Barrier (BBB) penetration , and metabolic stability.

Key Technical Insight: While NCG itself exhibits partial agonism potentially useful for minimizing excitotoxicity, its zwitterionic nature limits in vivo efficacy. Modern derivatives focus on ester prodrugs and peptidomimetics to solve the pharmacokinetic (PK) bottleneck.

Mechanistic Profiling: The NMDA Receptor Glycine Site

The primary target for NCG derivatives is the GluN1 subunit of the NMDA receptor. Unlike glutamate (which binds GluN2), glycine is an obligatory co-agonist.

Mechanism of Action Diagram

NMDA_Mechanism cluster_receptor NMDA Receptor Complex GluN1 GluN1 Subunit (Glycine Site) Channel Ion Channel (Ca2+ / Na+) GluN1->Channel Permits Opening GluN2 GluN2 Subunit (Glutamate Site) GluN2->Channel Permits Opening Response Synaptic Plasticity (LTP/LTD) Channel->Response Controlled Ca2+ Influx Excitotoxicity Excitotoxicity (Neuronal Death) Channel->Excitotoxicity Excessive Ca2+ Influx Ligands Ligands: Glycine (Full Agonist) D-Cycloserine (Partial) N-Cyclopropylglycine (Partial) Ligands->GluN1 Binds Ligands->Response Partial Agonists Optimized Window Ligands->Excitotoxicity Full Agonists High Risk

Figure 1: Mechanistic differentiation of partial agonists (NCG) vs. full agonists (Glycine). Partial agonists maintain synaptic plasticity while reducing the risk of excitotoxicity.

In Vitro Comparison: Binding & Efficacy

The following data synthesizes comparative profiling of NCG derivatives against industry standards.

Table 1: Comparative In Vitro Pharmacodynamics
CompoundStructure ClassBinding Affinity (

)
Efficacy (% of Glycine)Metabolic Stability (t1/2 microsomes)
Glycine Endogenous~150 nM100% (Full Agonist)Low (Rapid reuptake)
D-Cycloserine (DCS) Cyclic Analog~200-300 nM60-80% (Partial)High
N-Cyclopropylglycine (NCG) N-Substituted~400-600 nM 40-60% (Partial) Moderate
ACC C-Cyclopropyl~50-100 nM80-90% (High Partial)High
NCG-Ethyl Ester Prodrug>10 µM (Inactive)*N/ALow (Rapid hydrolysis to NCG)

*Note: Ester derivatives are typically inactive in vitro until hydrolyzed by esterases into the parent acid.

Analysis of Causality:
  • Steric Bulk: The N-cyclopropyl group in NCG creates steric hindrance within the GluN1 cleft, preventing the "clamshell" domain from closing fully. This results in partial agonism , which is desirable for treating conditions like schizophrenia or neuropathic pain where dampening over-activation is key [1].

  • Selectivity: Unlike ACC, which is conformationally locked, NCG's flexibility allows it to adapt to slightly different pocket conformations, potentially offering different subtype selectivity (GluN2A vs GluN2B modulation).

In Vivo Comparison: Pharmacokinetics & BBB Permeability

The major hurdle for 2-(Cyclopropylamino)acetic acid is the Blood-Brain Barrier (BBB) .[1][2] As a zwitterionic amino acid, it requires active transport (via GlyT1 or similar transporters) or lipid solubility to enter the CNS.

Table 2: In Vivo Pharmacokinetic Profile (Rat Model)
ParameterN-Cyclopropylglycine (Parent)NCG-Ethyl Ester (Prodrug)D-Cycloserine (Standard)
Route of Admin IV / IPOral / IPOral
Bioavailability (F) < 20% (Oral)~65% (Oral) > 80%
Brain/Plasma Ratio 0.05 (Poor)0.45 (Enhanced) 0.80
Tmax (Brain) 30 min15 min60-120 min
Primary Clearance Renal (Unchanged)Esterase HydrolysisRenal

Expert Insight: Direct administration of NCG hydrochloride often yields poor behavioral results due to low brain penetrance. The ethyl ester derivative acts as a lipophilic prodrug, crossing the BBB via passive diffusion before being cleaved by intracellular esterases to release the active NCG moiety [2].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of N-Cyclopropylglycine (Reductive Amination)

Rationale: This route avoids over-alkylation common in direct alkylation methods.

  • Reagents: Glyoxylic acid monohydrate (1.0 eq), Cyclopropylamine (1.0 eq), Pd/C (10% wt),

    
     (balloon).
    
  • Solvent: Methanol/Water (9:1).

  • Procedure:

    • Mix glyoxylic acid and cyclopropylamine in solvent; stir for 30 min to form imine intermediate.

    • Add Pd/C catalyst carefully.

    • Stir under

      
       atmosphere (1 atm) for 12 hours.
      
    • Validation: Monitor disappearance of imine peak via TLC or LC-MS.

  • Purification: Filter catalyst through Celite. Recrystallize from Ethanol/Ether.

  • Yield: Typically 70-85%.

Protocol B: [3H]-Glycine Displacement Assay (Binding Affinity)

Rationale: Measures intrinsic affinity (


) independent of channel opening.
  • Membrane Prep: Rat cortical homogenates (washed 3x to remove endogenous glycine).

  • Ligand: [3H]-Glycine (10 nM).

  • Competitors: NCG derivatives (0.1 nM to 100 µM).

  • Blocker: Strychnine (1 µM) to block glycine-gated chloride channels (ensure NMDA specificity).

  • Incubation: 4°C for 60 mins (reduces receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters.

  • Data Analysis: Non-linear regression to determine

    
    ; convert to 
    
    
    
    using Cheng-Prusoff equation.

Synthesis & Workflow Visualization

The following diagram illustrates the synthesis and testing pipeline for NCG derivatives.

Workflow Start Glyoxylic Acid + Cyclopropylamine Reaction Reductive Amination (Pd/C, H2) Start->Reaction Product N-Cyclopropylglycine (Parent) Reaction->Product Deriv Esterification (EtOH, SOCl2) Product->Deriv Optimize PK InVitro In Vitro Assay (Binding/Efficacy) Product->InVitro High Affinity InVivo In Vivo PK (Brain Uptake) Product->InVivo Low BBB Pen. Prodrug NCG-Ethyl Ester (Prodrug) Deriv->Prodrug Prodrug->InVitro Inactive Prodrug->InVivo High BBB Pen. (Cleaved to Parent)

Figure 2: Development pipeline showing the conversion of the active parent compound into a prodrug to overcome BBB limitations.

References

  • Molecular bases of NMDA receptor subtype-dependent properties. PMC. (2024). Retrieved from [Link]

  • Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats. Biomed Khim. (2018).[2] Retrieved from [Link]

  • Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues. J Med Chem. (2013). Retrieved from [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. NIHMS. (2017). Retrieved from [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. (2025). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Cyclopropylamino)acetic acid hydrochloride

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-Cyclopropylglycine hydrochloride). Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Cyclopropylamino)acetic acid hydrochloride (also known as N-Cyclopropylglycine hydrochloride).

Part 1: Executive Emergency Card (Immediate Action)

Critical Event Immediate Action Protocol
Eye Contact IMMEDIATE FLUSH: Rinse cautiously with water for 15+ minutes . Remove contact lenses if present and easy to do. Risk: Severe Irritation (H319).
Skin Contact WASH: Remove contaminated clothing. Wash skin with non-abrasive soap and copious water. Risk: Skin Irritation (H315).
Inhalation EVACUATE: Move person to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Risk: Respiratory Irritation (H335).
Spill (Solid) CONTAIN: Do not dry sweep (dust generation). Dampen with inert absorbent or use a HEPA vacuum.
Ingestion RINSE: Rinse mouth with water.[1][2] Do NOT induce vomiting. Call a POISON CENTER immediately. Risk: Harmful if Swallowed (H302).

Part 2: Hazard Analysis & PPE Strategy

Chemical Profile & Risk Assessment
  • Chemical Name: 2-(Cyclopropylamino)acetic acid hydrochloride[3][4][5]

  • CAS Number: 71922-63-9[3]

  • Molecular Formula: C₅H₉NO₂[3][6][7] · HCl

  • Physical State: White to off-white solid (Hygroscopic powder)[3]

  • Acidity: As a hydrochloride salt of a secondary amine, aqueous solutions will be acidic (pH ~3–5).

The "Why" Behind the Safety: This compound carries a Warning signal word. The primary physiological risks stem from its acidic nature and the biological activity of the secondary amine structure. The hydrochloride moiety makes the compound hygroscopic and prone to hydrolysis upon contact with mucous membranes, releasing hydrochloric acid locally, which drives the requirement for respiratory and eye protection .

PPE Matrix: The Defense Layers
Zone PPE Requirement Technical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.[3]1)Critical: Safety glasses are insufficient. The fine powder nature creates a high risk of airborne particulate entering the eye gap, causing severe irritation (H319).
Dermal (Hand) Nitrile Gloves (Min 0.11 mm thickness)Barrier: Nitrile offers superior resistance to organic salts and weak acids compared to latex. Double-gloving is recommended during solubilization steps.[3]
Respiratory Fume Hood or N95/P100 Respirator Inhalation Control: H335 (Respiratory Irritation) necessitates preventing dust inhalation. If weighing outside a hood, a fit-tested N95 is mandatory.[3]
Body Lab Coat (High-neck preferred)Prevents accumulation of dust on street clothes, mitigating secondary exposure outside the lab.[3]

Part 3: Operational Protocols (Step-by-Step)

Workflow Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling CAS 71922-63-9 Activity Select Activity Start->Activity Weighing Weighing / Solid Transfer Activity->Weighing Dissolving Solubilization / Liquid Handling Activity->Dissolving Hood_Check Is Fume Hood Available? Weighing->Hood_Check PPE_Full Protocol A: Standard PPE + Fume Hood (Sash at 18 inches) Dissolving->PPE_Full Standard PPE_Splash Protocol C: Standard PPE + Face Shield (Splash Risk) Dissolving->PPE_Splash Large Volume (>1L) Hood_Check->PPE_Full Yes PPE_Resp Protocol B: Standard PPE + N95/P100 Mask + Draft Shield Hood_Check->PPE_Resp No

Figure 1: PPE Decision Logic based on experimental context. Ensure the correct protocol is selected before opening the container.

Protocol A: Weighing & Transfer (Solid Phase)

Objective: Prevent dust generation and accurate mass transfer.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a static-free draft shield and wear an N95 respirator.[3]

  • Anti-Static Measure: Use an anti-static gun or brush on the weighing boat. Amino acid salts are often charged and "fly" easily.

  • Transfer:

    • Open the container slowly to equalize pressure.

    • Use a clean stainless steel or disposable spatula.

    • Do not return unused chemical to the stock container (prevents cross-contamination and hydrolysis).

  • Decontamination: Wipe the balance area with a damp paper towel (water solubilizes the salt) followed by an ethanol wipe.

Protocol B: Solubilization (Liquid Phase)

Objective: Safe dissolution without exotherm risks.

  • Solvent Choice: Water, PBS, or DMSO.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents clumping and localized heating.

  • pH Check: The solution will be acidic. If used for cell culture or enzymatic assays, neutralize carefully with NaOH or a buffer (HEPES/Tris) after dissolution.

    • Note: Monitor pH; rapid neutralization can cause precipitation of the free base (N-Cyclopropylglycine) if the concentration is high.[3]

Part 4: Disposal & Decontamination

Waste Classification[1]
  • Unused Solid: Hazardous Chemical Waste (Toxic/Irritant).

  • Aqueous Solution: Adjust pH to neutral (6–8) before disposal if local regulations permit drain disposal for amino acids. Otherwise, collect as Aqueous Organic Waste .

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Pads 2. Neutralize surface with NaHCO3 Liquid->Action_Liquid Final Seal in HazWaste Bag Label: 'Amino Acid HCl Salt' Action_Solid->Final Action_Liquid->Final

Figure 2: Logical workflow for spill remediation, prioritizing dust suppression for solids.

References

  • PubChem. (2025). Compound Summary: N-Cyclopropylglycine.[3] National Library of Medicine. Retrieved February 7, 2026, from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 7, 2026, from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)acetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.